Boc-Ala-Ala-Asp-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O9/c1-11(22-17(29)12(2)23-20(32)35-21(3,4)5)18(30)25-15(10-16(27)28)19(31)24-13-6-8-14(9-7-13)26(33)34/h6-9,11-12,15H,10H2,1-5H3,(H,22,29)(H,23,32)(H,24,31)(H,25,30)(H,27,28)/t11-,12-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXJZIZFCZUNS-HUBLWGQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of p-Nitroanilide Release from Boc-Ala-Ala-Asp-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic mechanism governing the release of p-nitroanilide (pNA) from the chromogenic substrate Nα-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide (Boc-Ala-Ala-Asp-pNA). This process is a cornerstone of colorimetric assays designed to measure the activity of specific proteases, offering critical insights in various research and drug development contexts.
The Enzymatic Catalyst: Granzyme B
The release of p-nitroanilide from this compound is catalyzed by the serine protease Granzyme B . While the aspartate residue at the P1 position is a hallmark of caspase substrates, the specific peptide sequence Ala-Ala-Asp directs the substrate specificity towards Granzyme B.[1] Granzyme B is a key effector molecule in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis, playing a crucial role in immune surveillance and response.
The catalytic mechanism of Granzyme B, like other serine proteases, involves a catalytic triad of amino acid residues in its active site: a serine, a histidine, and an aspartate. This triad facilitates the nucleophilic attack on the carbonyl carbon of the peptide bond between the P1 aspartate residue of the substrate and the p-nitroanilide leaving group.
The Chemical Transformation: Hydrolysis of the Amide Bond
The core of the pNA release mechanism is the hydrolysis of the amide bond linking the aspartic acid residue of the peptide to the p-nitroanilide moiety. This reaction proceeds in two main stages:
-
Acylation: The serine residue of the Granzyme B catalytic triad, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the P1 aspartate of the this compound substrate. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the amide bond and the release of the p-nitroanilide molecule. An acyl-enzyme intermediate is formed, where the Boc-Ala-Ala-Asp portion of the substrate is covalently bonded to the serine of the enzyme.
-
Deacylation: A water molecule, activated by the histidine of the catalytic triad, attacks the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate, which subsequently breaks down, releasing the Boc-Ala-Ala-Asp peptide and regenerating the active enzyme.
The released p-nitroanilide is a chromophore with a distinct yellow color, and its concentration can be quantified by measuring the absorbance of light at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Granzyme B.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic cleavage of this compound by Granzyme B and a typical experimental workflow for measuring pNA release.
Caption: Enzymatic cleavage of this compound by Granzyme B.
Caption: A typical experimental workflow for a Granzyme B activity assay.
Quantitative Data Presentation
| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-Ile-Glu-Thr-Asp-pNA | Granzyme B | 160 | 1.4 | 8,750 |
Note: This data is for a different substrate and should be used for comparative purposes only. Actual kinetic parameters for this compound may vary.
Experimental Protocols
The following is a detailed methodology for a typical colorimetric assay to measure Granzyme B activity using this compound.
Materials:
-
Purified active Granzyme B
-
This compound substrate (typically dissolved in DMSO as a stock solution)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare the desired concentrations of Granzyme B by diluting the stock solution in Assay Buffer.
-
Prepare the working solution of this compound by diluting the DMSO stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). It is important to ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in order:
-
Assay Buffer
-
Granzyme B solution (or cell lysate/sample containing the enzyme)
-
-
Include appropriate controls:
-
Blank: Assay Buffer only (to measure background absorbance).
-
Substrate Control: Assay Buffer and this compound (to check for non-enzymatic hydrolysis).
-
Enzyme Control (No Substrate): Assay Buffer and Granzyme B (to account for any intrinsic absorbance of the enzyme solution).
-
Inhibitor Control (Optional): Assay Buffer, Granzyme B, and a specific Granzyme B inhibitor.
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the microplate at 37°C for 5-10 minutes to allow the enzyme to equilibrate to the assay temperature.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Mix the contents of the wells gently, for example, by using a plate shaker.
-
-
Measurement:
-
Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The rate of the reaction is determined from the linear phase of the absorbance versus time plot.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 60 minutes). Stop the reaction (e.g., by adding a stop solution like 1 M acetic acid) and then measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance reading of the blank from all other readings.
-
Calculate the concentration of released pNA using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA at 405 nm (typically ~10,500 M-1cm-1), c is the concentration, and l is the path length of the light through the sample.
-
For kinetic assays, the enzyme activity is calculated from the slope of the linear portion of the curve of pNA concentration versus time. One unit of Granzyme B activity is often defined as the amount of enzyme that cleaves a certain amount of substrate per unit of time under specified conditions.
-
This comprehensive guide provides the foundational knowledge for understanding and utilizing the pNA release from this compound as a robust method for quantifying Granzyme B activity. For specific applications, optimization of assay conditions may be required.
References
Investigating Cytotoxic Lymphocyte Function with Boc-Ala-Ala-Asp-pNA: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the use of the chromogenic substrate Boc-Ala-Ala-Asp-pNA for the investigation of cytotoxic T lymphocyte (CTL) and natural killer (NK) cell function. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields.
Introduction: The Role of Cytotoxic Lymphocytes and Granzyme B
Cytotoxic lymphocytes, including CTLs and NK cells, are critical components of the immune system responsible for eliminating virus-infected and transformed tumor cells.[1] They execute this function through the targeted release of cytotoxic granules containing the pore-forming protein perforin and a family of serine proteases known as granzymes.[2] Perforin creates pores in the target cell membrane, facilitating the entry of granzymes into the cytoplasm, where they initiate apoptosis.
Granzyme B is the most prominent of these proteases and plays a central role in inducing target cell death.[3] It is a serine protease that cleaves its substrates after aspartic acid residues, a specificity it shares with caspases.[4][5] This action allows Granzyme B to activate the caspase cascade, leading to the systematic dismantling of the cell.[2] Given its pivotal role, the enzymatic activity of Granzyme B is a key indicator of cytotoxic lymphocyte potency and a valuable parameter in the assessment of immunotherapies.
The synthetic peptide this compound (tert-butyloxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide) is a chromogenic substrate designed to specifically measure the activity of Granzyme B.[6] The p-nitroanilide (pNA) group quenches the chromogenic potential of the peptide. Upon cleavage of the peptide bond after the aspartic acid residue by Granzyme B, pNA is released and produces a yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[7] This provides a direct and convenient method for determining Granzyme B activity in a variety of experimental settings.
Signaling Pathways of Cytotoxic Lymphocyte-Mediated Apoptosis
The induction of apoptosis by cytotoxic lymphocytes is a highly regulated process involving multiple signaling pathways. The two primary mechanisms are the granule exocytosis pathway and the death receptor pathway.
Granule Exocytosis Pathway: This is the principal mechanism for CTL and NK cell-mediated killing. Upon recognition of a target cell, the cytotoxic lymphocyte forms an immunological synapse and releases the contents of its cytotoxic granules. Perforin monomers insert into the target cell membrane and polymerize to form pores. These pores allow granzymes, including Granzyme B, to enter the target cell's cytoplasm.
Once inside, Granzyme B can initiate apoptosis through several routes:
-
Direct Caspase Activation: Granzyme B can directly cleave and activate effector caspases, such as pro-caspase-3 and pro-caspase-7, bypassing upstream initiator caspases.
-
Mitochondrial Pathway Activation: Granzyme B can cleave the BH3-only protein Bid to form truncated Bid (tBid). tBid translocates to the mitochondria, where it induces the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which then activate the apoptosome and initiator caspase-9.
Death Receptor Pathway: Cytotoxic lymphocytes can also express death ligands, such as FasL (Fas ligand), on their surface. Engagement of FasL with its cognate receptor, Fas (also known as CD95), on the target cell surface triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits and activates pro-caspase-8, which then initiates the caspase cascade.
The following diagram illustrates the major events in the granule exocytosis pathway leading to apoptosis.
Experimental Protocols
This section provides a detailed methodology for a colorimetric assay to measure Granzyme B activity using the this compound substrate. This protocol is adapted from established methods for similar substrates and is suitable for purified enzyme preparations and cell lysates.[8]
Materials and Reagents
-
This compound substrate
-
Recombinant active Granzyme B (for positive control and standard curve)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4
-
Lysis Buffer (for cell-based assays): 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, pH 7.4
-
DMSO (for substrate reconstitution)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Reagents
-
This compound Substrate Stock Solution (10 mM): Reconstitute the lyophilized substrate in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Granzyme B Standard: Reconstitute or dilute the recombinant Granzyme B in Assay Buffer to a known concentration (e.g., 1 µg/µL). Prepare a series of dilutions in Assay Buffer to generate a standard curve.
-
Cell Lysates (if applicable): a. Wash cells (e.g., activated CTLs or NK cells) with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1x10^6 cells per 100 µL). c. Incubate on ice for 15 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).
Assay Procedure
-
Prepare the Reaction Plate:
-
Standards: Add 50 µL of each Granzyme B standard dilution to separate wells.
-
Samples: Add 50 µL of cell lysate (diluted in Assay Buffer if necessary) to the sample wells.
-
Blank: Add 50 µL of Assay Buffer to a well to serve as a blank.
-
-
Prepare the Substrate Mix: Dilute the 10 mM this compound stock solution to a final working concentration of 200 µM in Assay Buffer. For each reaction, you will need 50 µL of the Substrate Mix.
-
Initiate the Reaction: Add 50 µL of the 200 µM Substrate Mix to each well containing the standards, samples, and blank. The total reaction volume in each well will be 100 µL.
-
Incubation and Measurement:
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance reading of the blank from all standard and sample readings.
-
Plot the absorbance change per minute (ΔOD/min) for the standards against their known concentrations to generate a standard curve.
-
Determine the Granzyme B activity in the samples by interpolating their ΔOD/min values from the standard curve.
-
Express the activity in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.
-
Data Presentation
The following tables summarize representative quantitative data for Granzyme B activity with various substrates. It is important to note that specific activities can vary depending on the enzyme source, purity, and assay conditions.
Table 1: Specific Activity of Recombinant Granzyme B
| Enzyme Source | Substrate | Specific Activity | Reference(s) |
| Recombinant Human Granzyme B | Boc-Ala-Ala-Asp-S-Bzl | >1,000 pmol/min/µg | [8] |
| Recombinant Mouse Granzyme B | Boc-Ala-Ala-Asp-S-Bzl | ≥10,000 units/min/mg | |
| Recombinant Mouse Granzyme B | Boc-Ala-Ala-Asp-S-Bzl | >9,000 pmol/min/µg | [9] |
Note: 1 unit/mg is equivalent to 1 nmol/min/mg, which is 1,000 pmol/min/µg.
Table 2: Kinetic Parameters of Granzyme B for a pNA Substrate
| Substrate | Kcat/Km (M-1s-1) | Molar Extinction Coefficient (ε) of pNA (M-1cm-1) | Reference(s) |
| Ac-IEPD-pNA | 6.6 x 104 | 9,160 at 405 nm |
Experimental Workflow and Visualization
The workflow for a typical Granzyme B activity assay using this compound can be visualized as a series of sequential steps, from sample preparation to data analysis.
Conclusion
The use of the chromogenic substrate this compound provides a specific, sensitive, and straightforward method for quantifying Granzyme B activity. This assay is a valuable tool for researchers investigating the function of cytotoxic lymphocytes in various contexts, including infectious diseases, cancer immunology, and the development of novel immunotherapies. By following the protocols and understanding the principles outlined in this guide, researchers can effectively employ this assay to gain critical insights into the cytotoxic potential of immune cells.
References
- 1. NK cell-mediated cytotoxicity contributes to tumor control by a cytostatic drug combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. A colorimetric assay that specifically measures Granzyme B proteolytic activity: hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the caspase activator human granzyme B, a proteinase highly specific for an Asp-P1 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Granzyme B Substrate I, Colorimetric Colorimetric substrate for the detection of granzyme B and caspase-8 activity. [sigmaaldrich.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. GZMB Mouse Protein Recombinant | Granzyme-B | ProSpec [prospecbio.com]
Granzyme B versus caspase cleavage of peptide substrates
An In-Depth Technical Guide to Granzyme B and Caspase Cleavage of Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two critical protease families involved in programmed cell death: Granzyme B, a serine protease central to cytotoxic lymphocyte-mediated killing, and caspases, the cysteine-aspartyl proteases that form the core machinery of apoptosis. Understanding their distinct yet overlapping specificities, activation pathways, and kinetic properties is fundamental for research in immunology, oncology, and the development of targeted therapeutics.
Core Distinctions: Serine vs. Cysteine Proteases
Granzyme B (GzmB) and caspases, while both executing cell death by cleaving specific substrates after aspartic acid residues, belong to different protease clans.
-
Granzyme B is a serine protease . Its catalytic activity relies on a classic catalytic triad in its active site, composed of serine, histidine, and aspartate residues.
-
Caspases are cysteine proteases (specifically, cysteine-aspartyl proteases). Their catalytic mechanism is centered on a cysteine-histidine catalytic dyad.
This fundamental difference in their catalytic machinery underpins variations in their structure, substrate recognition, and susceptibility to different classes of inhibitors.
Substrate Specificity and Cleavage Motifs
The most critical factor in distinguishing the function of these proteases is their substrate specificity, particularly in the amino acid residues preceding the cleavage site (P4 to P2 positions, with cleavage occurring after P1). Both families exhibit a strong preference for Aspartic Acid (Asp, D) at the P1 position.[1][2] However, their preferences at other positions diverge significantly, allowing for the design of specific substrates and inhibitors.
The optimal cleavage motif for human Granzyme B has been identified as Ile-Glu-Pro-Asp (IEPD) .[3] In contrast, caspases can be broadly grouped by their P4 preferences.
-
Executioner Caspases (Caspase-3, -7): These are the primary effectors of apoptosis and show a strong preference for an Asp residue at the P4 position, with the canonical motif being Asp-Glu-Val-Asp (DEVD) .[4]
-
Initiator Caspases (Caspase-8, -9): These caspases prefer motifs with hydrophobic residues at P4, such as (Leu/Val/Ile)-Glu-Thr-Asp (L/V/IETD) .
-
Inflammatory Caspases (Caspase-1, -4, -5): These are involved in pyroptosis and inflammation, recognizing motifs with large hydrophobic residues at P4.
This distinction is not absolute, and considerable promiscuity exists. Granzyme B can cleave some caspase substrates, and vice-versa, but the efficiency of cleavage is dictated by how closely the substrate sequence matches the enzyme's optimal motif. The structural basis for this difference lies in the size and charge of the S1 subsite, which is larger and less charged in GzmB compared to caspases.[1]
Table 1: Comparison of Preferred Cleavage Motifs
| Protease Family | Representative Enzyme | P4 | P3 | P2 | P1 | Optimal Motif Example |
| Granzyme | Granzyme B | Isoleucine (I) | Glutamic Acid (E) | Proline (P) / Any | Aspartic Acid (D) | I-E-P-D |
| Executioner Caspase | Caspase-3 / -7 | Aspartic Acid (D) | Glutamic Acid (E) | Valine (V) / Any | Aspartic Acid (D) | D-E-V-D |
| Initiator Caspase | Caspase-8 | Leu/Val/Ile (L/V/I) | Glutamic Acid (E) | Threonine (T) / Any | Aspartic Acid (D) | L-E-T-D |
| Initiator Caspase | Caspase-9 | Leucine (L) | Glutamic Acid (E) | Histidine (H) | Aspartic Acid (D) | L-E-H-D |
Note: These represent optimal motifs; considerable variation is tolerated in vivo.
Signaling Pathways and Crosstalk
Granzyme B and caspases are key players in distinct but interconnected cell death pathways. GzmB functions as an upstream initiator delivered by immune cells, which can then directly engage the core caspase machinery.
Granzyme B Pathway: This pathway is initiated by cytotoxic T lymphocytes (CTLs) or Natural Killer (NK) cells.
-
The immune cell releases granules containing Perforin and Granzyme B .
-
Perforin forms pores in the target cell's membrane, facilitating the entry of GzmB into the cytosol.
-
Once inside, GzmB can trigger apoptosis through two primary routes:
-
Direct Caspase Activation: GzmB directly cleaves and activates executioner pro-caspases, most notably pro-caspase-3 and pro-caspase-7 .[5][6][7] This represents a "shortcut" that bypasses the need for upstream initiator caspases.
-
Mitochondrial Pathway Activation: GzmB cleaves the BH3-only protein Bid into its truncated form, tBid.[8][9] tBid translocates to the mitochondria, inducing the release of cytochrome c and triggering the intrinsic apoptosis pathway.[9]
-
Direct Substrate Cleavage: GzmB can also directly cleave critical cellular substrates that are typically targeted by caspases, such as the DNA fragmentation factor DFF45/ICAD.[10]
-
Caspase Pathways: Caspases are activated through two main canonical pathways:
-
Extrinsic (Death Receptor) Pathway: Triggered by external ligands (e.g., FasL, TRAIL), leading to the recruitment of initiator caspase-8 , which in turn activates executioner caspases.
-
Intrinsic (Mitochondrial) Pathway: Triggered by internal stress, leading to cytochrome c release, formation of the apoptosome, and activation of initiator caspase-9 , which then activates executioner caspases.
The key point of crosstalk is GzmB's ability to act as an apical protease that integrates into the caspase cascade at the level of the executioner caspases, ensuring redundant and efficient cell killing.[2][6][11]
Visualizing the Pathways
Quantitative Data on Proteolytic Activity
While direct, side-by-side kinetic comparisons in a single study are rare, data from various sources illustrate the high efficiency of these enzymes for their preferred substrates. Kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) are used to determine the catalytic efficiency (kcat/Km).
Table 2: Representative Kinetic Data for Granzyme B and Caspase-3
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Granzyme B | Ac-IETD-pNA | 130 | 1.1 | 8.5 x 10³ |
| Human Granzyme B | Boc-AAD-SBzl | 88 | 1.9 | 2.2 x 10⁴ |
| Human Caspase-3 | Ac-DEVD-pNA | 9.7 | 18.3 | 1.9 x 10⁶ |
| Human Caspase-3 | Ac-DMQD-AMC | 12.3 | 25.1 | 2.0 x 10⁶ |
Data compiled from various literature sources. pNA (p-nitroanilide) and AMC (7-amino-4-methylcoumarin) are chromogenic and fluorogenic reporters, respectively. AAD (Ala-Ala-Asp) and DMQD (Asp-Met-Gln-Asp) are other recognized motifs.
This data highlights that Caspase-3 is an exceptionally efficient enzyme for its canonical DEVD substrate, with a catalytic efficiency in the range of 10⁶ M⁻¹s⁻¹. Granzyme B is also a potent enzyme, though its measured efficiency against synthetic tetrapeptides can be lower, partly because optimal activity often requires interactions beyond the P4 position.[3]
Experimental Protocols
Differentiating the activity of Granzyme B from caspases is a common experimental challenge. The use of specific fluorogenic substrates in combination with selective inhibitors is the standard approach.
Protocol: In Vitro Protease Activity Assay Using a Fluorogenic Substrate
This protocol provides a general framework for measuring GzmB or caspase activity.
1. Objective: To quantify the proteolytic activity of a purified enzyme or in a cell lysate by measuring the cleavage of a specific peptide substrate.
2. Materials:
-
Recombinant human Granzyme B or Caspase-3 (and appropriate activation buffer if starting from a pro-enzyme).
-
Fluorogenic Substrate:
-
For GzmB: Ac-IEPD-AFC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-trifluoromethylcoumarin)
-
For Caspase-3: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
-
Assay Buffer: (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4).
-
Inhibitors (for specificity control):
-
GzmB inhibitor (e.g., Z-AAD-CMK)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
-
96-well black microplates (for fluorescence).
-
Fluorescence microplate reader.
3. Procedure:
-
Prepare Reagents: Dilute the enzyme to the desired concentration range in cold assay buffer. Prepare the substrate stock (e.g., 10 mM in DMSO) and dilute it to a working concentration (e.g., 50 µM) in assay buffer.
-
Set up Reaction Plate: To each well of a 96-well plate, add 50 µL of the enzyme dilution. For control wells, pre-incubate the enzyme with a specific inhibitor for 15-30 minutes before adding it to the plate.
-
Initiate Reaction: Start the reaction by adding 50 µL of the substrate working solution to each well. The final volume is 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the kinetic increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).
-
AMC (for Caspase-3): Excitation ~360 nm, Emission ~460 nm.
-
AFC (for GzmB): Excitation ~400 nm, Emission ~505 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the fluorescence vs. time curve (RFU/min).
-
Subtract the rate of a "no enzyme" background control well.
-
Plot the reaction rate against enzyme concentration to confirm a linear relationship. The specificity is confirmed if the activity is blocked by the relevant inhibitor (e.g., GzmB activity is blocked by Z-AAD-CMK but not Z-VAD-FMK).
-
Experimental Workflow Diagram
Conclusion and Implications for Drug Development
Granzyme B and caspases are both Asp-specific proteases essential for programmed cell death, but they are not interchangeable. They differ fundamentally in their catalytic class, primary sequence specificity, and their position within the apoptotic hierarchy. GzmB acts as a versatile initiator delivered by immune cells, capable of activating the caspase cascade or executing cell death directly. Caspases form the central, conserved engine of apoptosis.
For drug development professionals, these differences are critical:
-
Specificity is Key: Designing inhibitors or activators requires exploiting the distinct P4-P2 preferences to avoid off-target effects. An inhibitor intended for Caspase-3 should not significantly impact Granzyme B, and vice-versa.
-
Therapeutic Targets: In cancer immunotherapy, enhancing Granzyme B delivery and activity is a major goal. Conversely, in autoimmune diseases or conditions with excessive inflammation, inhibiting Granzyme B may be beneficial.[12][13]
-
Biomarker Development: Assays that specifically measure GzmB or caspase activity can serve as powerful biomarkers for monitoring immune responses, cell death, and the efficacy of therapeutic interventions.
A thorough understanding of the unique and overlapping roles of these proteases is indispensable for the continued advancement of therapies that modulate cell death pathways.
References
- 1. The three-dimensional structure of human granzyme B compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Definition and redesign of the extended substrate specificity of granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Cleavage Substrate Proteomics | Cell Signaling Technology [cellsignal.com]
- 5. granzyme-b-induced-apoptosis-requires-both-direct-caspase-activation-and-relief-of-caspase-inhibition - Ask this paper | Bohrium [bohrium.com]
- 6. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular ordering of the caspase activation cascade initiated by the cytotoxic T lymphocyte/natural killer (CTL/NK) protease granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - BG [thermofisher.com]
- 10. Direct cleavage of the human DNA fragmentation factor-45 by granzyme B induces caspase-activated DNase release and DNA fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cleavage by Granzyme B Is Strongly Predictive of Autoantigen Status: Implications for Initiation of Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Granzyme B cleavage of autoantigens in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-Ala-Ala-Asp-pNA: A Chromogenic Substrate for Protease Activity
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the commercial sources, purity, and application of the chromogenic substrate, Boc-Ala-Ala-Asp-pNA. This guide provides detailed information on its utility in protease assays, particularly for caspases, and includes experimental protocols and relevant signaling pathway diagrams.
Commercial Sources and Purity
This compound is a peptide derivative widely used in biochemical assays. Several chemical suppliers offer this compound, with purity levels typically determined by High-Performance Liquid Chromatography (HPLC). A summary of representative commercial sources is provided below. Researchers should always consult the supplier's certificate of analysis for lot-specific purity data.
| Supplier | Product Name/Synonym | Purity Specification | Analytical Method |
| Biosynth | This compound | Information not consistently provided; requires inquiry | Not specified |
| Chem-Impex International | Boc-L-alanyl-L-alanine | ≥ 99% | HPLC |
| MedchemExpress | Boc-Ala-Ala-OH (NSC 334362) | 99.04% | Not specified |
| Sigma-Aldrich | Boc-Ala-OH | ≥99.0% | TLC |
| Sigma-Aldrich | Boc-Ala-ONp | ≥96.0% | HPLC |
Note: The table includes related compounds to provide a broader context of available reagents for peptide synthesis and protease assays.
Biochemical Application and Mechanism of Action
This compound serves as a chromogenic substrate for certain proteases, most notably caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[1][2] The substrate consists of a peptide sequence (Ala-Ala-Asp) recognized by the protease, a Boc (tert-butyloxycarbonyl) protecting group on the N-terminus, and a p-nitroaniline (pNA) chromophore conjugated to the C-terminal aspartic acid.
In the presence of the active enzyme, the peptide bond C-terminal to the aspartate residue is cleaved. This cleavage releases the p-nitroaniline molecule, which is yellow and can be quantified by measuring its absorbance at 400-405 nm.[3][4] The rate of pNA release is directly proportional to the enzyme's activity.
Experimental Protocol: Caspase-3 Activity Assay
This protocol is adapted from standard colorimetric caspase-3 assay kits that utilize a similar DEVD-pNA substrate and can be applied to this compound.[4][5][6]
Reagents and Buffers
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.
-
Assay Buffer (2X): 20 mM HEPES (pH 7.4), 2 mM DTT, 0.2% CHAPS.
-
Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C.
-
p-Nitroaniline (pNA) Standard: 1 mM pNA in Assay Buffer for generating a standard curve.
-
Positive Control: Purified active caspase-3.
Sample Preparation (Cell Lysates)
-
Induce apoptosis in cell culture using the desired method.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[4]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[4]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
Assay Procedure (96-well plate format)
-
Load 50-200 µg of protein from each cell lysate into individual wells of a 96-well microplate.
-
Adjust the volume of each well to 50 µL with Assay Buffer (1X).
-
Add 50 µL of 2X Assay Buffer to each well.
-
Add 5 µL of the 10 mM this compound substrate stock solution to each well for a final concentration of 200 µM.[4]
-
Include a negative control (lysate from untreated cells) and a blank (reagents without cell lysate).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400 or 405 nm using a microplate reader.[3][4]
Data Analysis
-
Generate a standard curve using the pNA standard.
-
Subtract the absorbance of the blank from all readings.
-
Determine the concentration of pNA released in each sample using the standard curve.
-
Express the caspase activity as the fold increase in activity compared to the negative control.
Signaling Pathways and Logical Relationships
The activity of caspases, which can be measured using this compound, is a hallmark of apoptosis. The following diagrams illustrate the general workflow for a caspase activity assay and the simplified intrinsic and extrinsic apoptosis pathways leading to the activation of executioner caspases like caspase-3.
Caption: Workflow for a colorimetric caspase activity assay.
Caption: Intrinsic and extrinsic apoptosis pathways converge on caspase-3.
References
An In-Depth Technical Guide to the Synthesis and Purification of Boc-Ala-Ala-Asp-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of the chromogenic substrate, Boc-Ala-Ala-Asp-pNA (tert-butyloxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide). This peptide derivative is a valuable tool in biochemical assays, particularly for the study of proteases. This document outlines a detailed solution-phase synthesis strategy, including experimental protocols, purification methods, and characterization data.
Overview of the Synthetic Strategy
The synthesis of this compound is approached through a stepwise solution-phase methodology. This strategy involves the sequential coupling of amino acid residues, starting from the C-terminus. The key steps include the synthesis of the dipeptide Boc-Ala-Ala-OH, the preparation of the C-terminal aspartic acid p-nitroanilide with a protected side chain, the coupling of these two fragments, and the final deprotection to yield the target molecule.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of Boc-Ala-Ala-OH
The synthesis of the dipeptide fragment, Boc-Ala-Ala-OH, is a crucial first step.
Protocol:
-
Dissolve L-Alanine (3.57 g, 40 mmol) in 18.8 ml of Triton B (40 mmol).
-
Evaporate the mixture to dryness and re-evaporate the oily residue twice with 30 ml of dimethylformamide (DMF) each time.
-
To the resulting salt, add a solution of Boc-Ala-OSu (N-Boc-L-alanine N-hydroxysuccinimide ester) (11.45 g, 40 mmol) in 40 ml of DMF.
-
Add 4 ml of N-methylmorpholine (NMM) to the reaction mixture and stir for 20 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Take up the residue in 100 ml of 10% acetic acid.
-
Extract the product into ethyl acetate (4 x 100 ml).
-
Wash the combined organic layers twice with a small volume of water, dry over anhydrous sodium sulfate (Na2SO4), and evaporate to a small volume.
-
Add petroleum ether until cloudiness develops and store in a refrigerator overnight to induce crystallization.[1]
| Parameter | Value | Reference |
| Yield | 8.2 g (76.3%) | [1] |
| Melting Point | 115-118 °C | [1] |
Synthesis of H-Asp(OBzl)-pNA (Aspartic Acid p-Nitroanilide Benzyl Ester)
The synthesis of the C-terminal fragment involves the formation of the p-nitroanilide followed by the removal of the N-terminal protecting group. Due to the poor nucleophilicity of p-nitroaniline, direct coupling can be challenging. An effective method involves the use of a coupling agent like phosphorus oxychloride in pyridine, which has been shown to give high yields in the synthesis of amino acid p-nitroanilides.[2]
Proposed Protocol:
-
To a solution of Boc-Asp(OBzl)-OH in pyridine, add phosphorus oxychloride as the condensing agent.
-
Add p-nitroaniline to the reaction mixture and stir until the reaction is complete (typically 15-30 minutes).[2]
-
Work up the reaction to isolate the Boc-Asp(OBzl)-pNA intermediate.
-
For the removal of the Boc protecting group, treat the intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling of Boc-Ala-Ala-OH and H-Asp(OBzl)-pNA
The coupling of the dipeptide and the C-terminal fragment is a critical step in forming the tripeptide backbone. Common coupling reagents for this type of reaction include dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Proposed Protocol (using DCC/HOBt):
-
Dissolve Boc-Ala-Ala-OH in a suitable solvent such as DMF or DCM.
-
Add equimolar amounts of HOBt and DCC to the solution and stir for a short period to pre-activate the carboxylic acid.
-
Add H-Asp(OBzl)-pNA to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Work up the filtrate to isolate the protected tripeptide, Boc-Ala-Ala-Asp(OBzl)-pNA.
References
Boc-Ala-Ala-Asp-pNA CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide (Boc-Ala-Ala-Asp-pNA) is a synthetic peptide derivative that serves as a valuable tool in biochemical and cellular research. Its specific amino acid sequence, terminating with an aspartic acid residue linked to a p-nitroanilide (pNA) chromophore, makes it a target for a specific class of proteases. The cleavage of the amide bond between the aspartic acid and the pNA group by these enzymes results in the release of the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property allows for the continuous and sensitive measurement of enzyme activity.
This technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols related to this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 201732-83-4 | [1][2] |
| Molecular Formula | C₂₁H₂₉N₅O₉ | [1] |
| Molecular Weight | 495.48 g/mol | [1] |
| Appearance | Light Yellow Crystalline Powder | |
| Storage Temperature | -20°C, protect from light and moisture | [3] |
| Solubility | Soluble in DMSO |
Applications in Research
This compound is primarily utilized as a chromogenic substrate for proteases that exhibit specificity for cleaving peptide bonds C-terminal to an aspartic acid residue. The most prominent among these are the caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death).
Enzyme Activity Assays
The principal application of this compound is in colorimetric assays to determine the activity of specific proteases, most notably caspase-3. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activity is a hallmark of cells undergoing apoptosis. The assay is based on the enzymatic cleavage of the Asp-pNA bond, leading to the release of p-nitroaniline, which can be measured by its absorbance at 405 nm.[1][4][5][6]
Cytotoxicity and Apoptosis Studies
Given its role as a caspase-3 substrate, this compound is instrumental in studies of cytotoxicity and apoptosis. An increase in the cleavage of this substrate in cell lysates can indicate the induction of apoptosis by a test compound or experimental condition. It has been reported that this compound shows cytotoxic activity against the basophilic leukemia (BL) cell line, suggesting its potential involvement in apoptosis-related research in hematological malignancies.[2]
Hemolysis Inhibition Studies
This compound has also been noted for its ability to inhibit hemolytic activity.[2] This suggests potential applications in studying mechanisms of red blood cell lysis, for example, by bacterial toxins, and in the screening of compounds that can protect against such damage.
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is a representative method for measuring caspase-3 activity in cell lysates using this compound or a similar Asp-pNA substrate.
Materials:
-
Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer: (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Substrate Stock Solution: this compound dissolved in DMSO (e.g., 20 mM)
-
Cell Lysates: Prepared from control and treated cells
-
96-well Microplate
-
Microplate Reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density and treat with the experimental compound to induce apoptosis.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well microplate, add cell lysate (e.g., 50-100 µg of total protein) to each well.
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
To initiate the reaction, add the this compound substrate to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The caspase-3 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
Experimental Workflow for Caspase-3 Assay
References
Methodological & Application
Determining Granzyme B Kinetic Parameters using Boc-Ala-Ala-Asp-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a pivotal role in inducing apoptosis (programmed cell death) in target cells, such as virus-infected or tumor cells. Upon release into the target cell, granzyme B initiates a cascade of events leading to cell death, making it a key effector molecule of the immune system and a significant target in drug development for immunotherapies and autoimmune diseases. The study of granzyme B kinetics is crucial for understanding its enzymatic activity, identifying inhibitors, and developing therapeutic agents. This document provides detailed application notes and protocols for determining the kinetic parameters of granzyme B using the chromogenic substrate Boc-Ala-Ala-Asp-pNA (N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide).
The enzymatic activity of granzyme B is characterized by its cleavage of target proteins after aspartic acid residues. The synthetic peptide substrate, this compound, mimics this specificity. When cleaved by granzyme B, the p-nitroaniline (pNA) group is released, resulting in a yellow-colored product that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the granzyme B activity.
Principle of the Assay
The kinetic assay for granzyme B using this compound is based on the principles of Michaelis-Menten kinetics. By measuring the initial reaction velocity (V₀) at various substrate concentrations ([S]), the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. From Vₘₐₓ, the catalytic constant (k꜀ₐₜ), or turnover number, can be calculated if the enzyme concentration is known. The ratio k꜀ₐₜ/Kₘ represents the catalytic efficiency of the enzyme.
Data Presentation
The following table summarizes typical kinetic parameters for granzyme B with a similar chromogenic substrate, Boc-Ala-Ala-Asp-SBzl (Thiobenzyl ester). These values can serve as a reference point for experiments using this compound, though actual results may vary depending on the specific experimental conditions.
| Parameter | Reported Value (for Boc-Ala-Ala-Asp-SBzl) | Unit |
| k꜀ₐₜ/Kₘ | 45,000 | M⁻¹s⁻¹ |
Note: The kinetic parameters for this compound are expected to be in a similar range. It is recommended that each laboratory determines these values under their specific assay conditions.
Experimental Protocols
This section provides a detailed methodology for determining the kinetic parameters of granzyme B.
Materials and Reagents
-
Recombinant human or murine granzyme B
-
This compound substrate
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Reagent Preparation
-
Granzyme B Stock Solution: Reconstitute lyophilized granzyme B in a suitable buffer (e.g., the assay buffer) to a known concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.
-
Working Substrate Solutions: On the day of the experiment, prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM). It is recommended to perform a preliminary experiment to determine the optimal substrate concentration range that brackets the Kₘ value.
Assay Protocol for Determining Kₘ and Vₘₐₓ
-
Prepare the Microplate: Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add Substrate: Add 25 µL of each working substrate solution to triplicate wells. Include a set of wells with assay buffer only to serve as a blank control.
-
Pre-incubate: Pre-warm the microplate to 37°C for 5-10 minutes.
-
Prepare Enzyme Solution: Dilute the granzyme B stock solution in pre-warmed assay buffer to a final concentration that will yield a linear rate of product formation over the desired time course. The optimal enzyme concentration should be determined empirically.
-
Initiate the Reaction: Add 25 µL of the diluted granzyme B solution to each well (except the blank wells) to initiate the reaction. The total reaction volume will be 100 µL.
-
Measure Absorbance: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes. Ensure that the initial reaction rates are measured during the linear phase of product formation.
Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔAbs/min) to the rate of product formation (µM/min) using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.
-
Generate a Michaelis-Menten Plot: Plot the initial velocity (V₀) against the corresponding substrate concentration ([S]).
-
Determine Kₘ and Vₘₐₓ: Use non-linear regression analysis of the Michaelis-Menten plot to determine the values of Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) can be used. The x-intercept of the Lineweaver-Burk plot is -1/Kₘ, and the y-intercept is 1/Vₘₐₓ.
-
Calculate k꜀ₐₜ: If the concentration of active granzyme B ([E]) is known, the catalytic constant (k꜀ₐₜ) can be calculated using the following equation: k꜀ₐₜ = Vₘₐₓ / [E].
-
Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme is determined by the ratio k꜀ₐₜ/Kₘ.
Mandatory Visualizations
Granzyme B Signaling Pathway
The following diagram illustrates the central role of granzyme B in inducing apoptosis in a target cell.
Caption: Granzyme B-mediated apoptosis signaling pathway.
Experimental Workflow for Granzyme B Kinetic Parameter Calculation
The following diagram outlines the logical workflow for determining the kinetic parameters of granzyme B.
Caption: Workflow for calculating granzyme B kinetic parameters.
Enzymatic Reaction of Granzyme B with this compound
The following diagram illustrates the enzymatic cleavage of the chromogenic substrate by granzyme B.
Caption: Granzyme B cleaves this compound to produce a colored product.
Application Notes and Protocols for Screening Granzyme B Inhibitors Using Boc-Ala-Ala-Asp-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a critical role in inducing apoptosis in target cells, making it a significant target for therapeutic intervention in various diseases, including autoimmune disorders and transplant rejection. The chromogenic substrate Boc-Ala-Ala-Asp-pNA (N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide) provides a method for monitoring granzyme B activity. Upon cleavage by granzyme B after the aspartic acid residue, the p-nitroaniline (pNA) molecule is released, which produces a yellow color that can be quantified spectrophotometrically. This allows for the screening and characterization of potential granzyme B inhibitors.
These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening assay for granzyme B inhibitors.
Principle of the Assay
The assay is based on the enzymatic activity of granzyme B on the synthetic substrate this compound. In the presence of active granzyme B, the substrate is cleaved, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the granzyme B activity and can be measured by monitoring the increase in absorbance at approximately 405 nm. When a granzyme B inhibitor is present, the rate of substrate cleavage decreases, leading to a reduced rate of pNA formation. This reduction in activity is used to determine the potency of the inhibitor.
Data Presentation
Table 1: Kinetic Parameters of Granzyme B with Various Substrates
| Substrate | kcat/Km (M⁻¹s⁻¹) | Notes |
| Boc-Ala-Ala-Asp-SBzl | 45,000[1] | A thioester analog of this compound. |
| Ac-IEPD-pNA | 66,000 | A colorimetric substrate for granzyme B. |
| This compound | Data not available | Kinetic parameters for this specific substrate are not readily available in the literature. |
Experimental Protocols
Materials and Reagents
-
Recombinant human granzyme B
-
This compound substrate
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.3 M NaCl and 1 mM EDTA
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
-
Test compounds (potential inhibitors)
-
Known granzyme B inhibitor (e.g., Ac-IEPD-CHO) for positive control
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 100 mM HEPES, 0.3 M NaCl, and 1 mM EDTA in ultrapure water. Adjust the pH to 7.5 and filter sterilize.
-
Granzyme B Enzyme Solution: Reconstitute recombinant granzyme B in the assay buffer to a stock concentration. Further dilute to the desired working concentration (e.g., 2X the final assay concentration) in assay buffer. The optimal concentration should be determined empirically by titration to ensure a linear reaction rate for the duration of the assay.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired working concentration (e.g., 2X the final assay concentration).
-
Inhibitor Solutions: Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions. Prepare serial dilutions of the inhibitors at a 2X final concentration in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically kept below 1%.
Inhibitor Screening Protocol
-
Assay Plate Setup:
-
Add 50 µL of the appropriate solution to each well of a 96-well plate:
-
Blank (No Enzyme) Wells: 50 µL of assay buffer.
-
Negative Control (No Inhibitor) Wells: 50 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.
-
Test Inhibitor Wells: 50 µL of the 2X test inhibitor dilutions.
-
Positive Control Inhibitor Wells: 50 µL of the 2X positive control inhibitor solution.
-
-
-
Enzyme Addition:
-
Add 50 µL of the 2X granzyme B working solution to the negative control, test inhibitor, and positive control inhibitor wells.
-
Add 50 µL of assay buffer to the blank wells.
-
Mix the plate gently and incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 100 µL of the 2X substrate working solution to all wells.
-
The final reaction volume in each well will be 200 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.
-
Take kinetic readings every 1-2 minutes for a period of 15-30 minutes at a constant temperature (e.g., 37°C). Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value for each compound.
-
Visualizations
Caption: Experimental workflow for granzyme B inhibitor screening.
Caption: Granzyme B-mediated apoptosis signaling pathway.
References
Application Note: The Caspase-3 Colorimetric Assay in Drug Discovery
Introduction
The targeted induction of apoptosis, or programmed cell death, is a cornerstone of modern therapeutic strategies, particularly in oncology. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease.[1] The activation of Caspase-3 from its inactive proenzyme form is a critical event that leads to the cleavage of essential cellular proteins, resulting in the characteristic morphological changes of apoptosis.[1][2] Consequently, the modulation of Caspase-3 activity serves as a crucial indicator of a compound's pro-apoptotic or anti-apoptotic potential, making its measurement vital in drug discovery and development.[3][4]
The colorimetric assay for Caspase-3 activity provides a simple and robust method for screening compound libraries and characterizing lead candidates.[5] While various peptide substrates can be designed, the most common assay utilizes a peptide containing the specific Caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).[2][5][6] This peptide is conjugated to a chromophore, p-nitroaniline (pNA). In its uncleaved state, the substrate is colorless. However, upon cleavage by active Caspase-3, free pNA is released, which produces a yellow color that can be quantified spectrophotometrically at a wavelength of 400-405 nm.[5][6][7] The amount of pNA released is directly proportional to the level of Caspase-3 activity in the sample.[2]
This application note details the principles, signaling pathways, and a comprehensive protocol for the Caspase-3 colorimetric assay, often referred to by its substrate, such as Ac-DEVD-pNA. While specific N-terminal protecting groups like Boc (tert-Butoxycarbonyl) and additional amino acids (e.g., Ala-Ala) can be used, the core principle of recognizing and cleaving a specific aspartate-containing sequence to release pNA remains the same. This assay is a fundamental tool for identifying and characterizing novel therapeutic agents that modulate the apoptotic pathway.
Apoptotic Signaling Pathways Activating Caspase-3
Apoptosis is initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, including Caspase-3.
References
- 1. mpbio.com [mpbio.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]
- 4. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]
- 5. abcam.com [abcam.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Caspase Assay Kits - Elabscience® [elabscience.com]
Determining Michaelis-Menten Constants (Km and Vmax) for Granzyme B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease crucial to the cell-mediated immune response, primarily expressed by cytotoxic T lymphocytes and natural killer (NK) cells. Upon entering a target cell, granzyme B initiates apoptosis through the cleavage of various intracellular substrates, making it a significant target in the development of therapeutics for cancer and autoimmune diseases. Understanding the kinetic properties of granzyme B with different substrates is fundamental for elucidating its biological function and for the screening and characterization of potential inhibitors. This document provides a detailed protocol for determining the Michaelis-Menten constants, Km and Vmax, for granzyme B activity.
Granzyme B Signaling Pathway
Granzyme B, once delivered into a target cell by perforin, triggers apoptosis through a multi-faceted approach. It can directly activate executioner caspases, such as caspase-3 and caspase-7, and cleave the pro-apoptotic protein Bid, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This initiates the formation of the apoptosome and subsequent activation of the caspase cascade.
Caption: Granzyme B-mediated apoptosis signaling pathway.
Michaelis-Menten Kinetics of Granzyme B
The enzymatic activity of granzyme B can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The two key parameters are:
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.
Kinetic Parameters of Granzyme B for Various Substrates
The catalytic efficiency of granzyme B varies depending on the substrate. The table below summarizes the kinetic constants for some commonly used synthetic substrates.
| Substrate | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-IEPD-pNA | N/A | N/A | 6.6 x 10⁴ | [1] |
| IEPD-peptide | N/A | N/A | ~3300 | [2] |
| IEPDVSQV-peptide | N/A | N/A | ~8000 | [2] |
Note: N/A indicates that the specific value was not provided in the cited literature. The catalytic efficiency (kcat/Km) is often reported as it provides a measure of how efficiently an enzyme converts a substrate to a product.
Experimental Protocol: Determining Granzyme B Kinetic Constants
This protocol outlines a continuous kinetic assay using a chromogenic or fluorogenic substrate to determine the Km and Vmax of recombinant human granzyme B.
Materials and Reagents
-
Recombinant Human Granzyme B (active)
-
Granzyme B Substrate (e.g., Ac-IEPD-pNA for colorimetric assay or Ac-IEPD-AFC for fluorometric assay)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, pH 7.4
-
96-well microplate (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader capable of absorbance or fluorescence measurements
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow
Caption: Workflow for determining granzyme B kinetic constants.
Detailed Procedure
1. Reagent Preparation
-
Granzyme B Stock Solution: Reconstitute lyophilized recombinant granzyme B in sterile water to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 10 nM) in Assay Buffer.
-
Substrate Stock Solution: Dissolve the granzyme B substrate in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Assay Buffer: Prepare the buffer as described in the materials section and store at 4°C.
2. Substrate Dilution Series
-
Prepare a series of substrate dilutions in Assay Buffer. A typical concentration range for the final assay would be 0-500 µM. For example, prepare 2X concentrated serial dilutions of the substrate from the 10 mM stock.
3. Assay Setup
-
In a 96-well microplate, add 50 µL of each 2X substrate dilution to triplicate wells.
-
Include a "no substrate" control (50 µL of Assay Buffer only) and a "no enzyme" control (50 µL of the highest substrate concentration).
-
To initiate the reaction, add 50 µL of the 2X granzyme B working solution to all wells, bringing the final volume to 100 µL. The final enzyme concentration will be 1X (e.g., 5 nM).
4. Kinetic Measurement
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance (e.g., at 405 nm for pNA substrates) or fluorescence (e.g., Ex/Em = 380/500 nm for AFC substrates) every minute for 30-60 minutes.
5. Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot the absorbance or fluorescence intensity against time. The initial velocity (V₀) is the initial linear slope of this curve. Convert these values to moles of product formed per unit time using a standard curve of the free chromophore or fluorophore.
-
Michaelis-Menten Plot: Plot V₀ against the substrate concentration ([S]). The data should follow a hyperbolic curve.
-
Lineweaver-Burk Plot: To determine Km and Vmax more accurately, transform the data by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis). This should yield a straight line.
-
The y-intercept is equal to 1/Vmax.
-
The x-intercept is equal to -1/Km.
-
The slope is equal to Km/Vmax.
-
Conclusion
This application note provides a comprehensive guide for determining the Michaelis-Menten constants of granzyme B. Accurate determination of these kinetic parameters is essential for understanding the enzyme's function and for the development of novel therapeutics targeting its activity. The provided protocols and diagrams serve as a valuable resource for researchers in immunology and drug discovery.
References
Application Note & Protocol: Preparation of a p-Nitroanilide (pNA) Standard Curve for Absorbance-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation and measurement of a p-nitroanilide (pNA) standard curve. This standard curve is essential for the quantitative analysis of enzyme activity in various assays where pNA is the chromogenic product.
Introduction
p-Nitroanilide (pNA) is a yellow chromogenic compound that is widely used in biochemistry, particularly in enzyme kinetics.[1] In many enzyme assays, a synthetic substrate is used that consists of a specific peptide or molecule conjugated to pNA. When the enzyme of interest cleaves this substrate, free pNA is released.[1] The amount of pNA produced is directly proportional to the enzyme's activity. By measuring the absorbance of the released pNA at a specific wavelength and comparing it to a standard curve, the concentration of the product can be accurately determined. The absorbance of pNA is typically measured at wavelengths between 380 nm and 410 nm.[2][3][4]
Principle
The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A standard curve is a graphical representation of this relationship, plotting the known concentrations of a substance against their measured absorbance. By performing a linear regression on this data, a linear equation (y = mx + c) is generated. This equation allows for the determination of unknown pNA concentrations in experimental samples based on their absorbance values.
Experimental Protocol
This protocol details the steps for preparing a pNA standard curve in a 96-well plate format.
3.1. Materials and Reagents
-
p-Nitroanilide (pNA), powder (MW: 138.12 g/mol )[5]
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Assay Buffer (the same buffer that will be used for the enzyme assay)
-
96-well clear, flat-bottom microplate
-
Multichannel pipette and single-channel pipettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm or 410 nm
3.2. Preparation of pNA Stock Solution (10 mM)
-
Weigh pNA: Accurately weigh out 13.81 mg of p-nitroanilide powder.
-
Dissolve in DMSO: Add the pNA powder to a suitable microcentrifuge tube or vial. Add 10 mL of 100% DMSO to dissolve the powder completely. This creates a 10 mM stock solution.
3.3. Preparation of pNA Working Standards (Serial Dilution)
The following steps describe the preparation of a set of standards ranging from 0 to 100 µM in a final volume of 200 µL per well.
-
Prepare an Intermediate Dilution: First, prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 with assay buffer (e.g., 20 µL of 10 mM pNA stock + 180 µL of assay buffer).
-
Set up Serial Dilutions: Add the volumes of assay buffer and the 1 mM intermediate pNA stock to the wells of a 96-well plate as detailed in Table 1. It is recommended to prepare each standard in triplicate to ensure accuracy.
Data Presentation
Table 1: Preparation of pNA Working Standards
| Standard | Final pNA Concentration (µM) | Volume of Assay Buffer (µL) | Volume of 1 mM pNA Intermediate Stock (µL) | Total Volume (µL) |
| 1 (Blank) | 0 | 200 | 0 | 200 |
| 2 | 10 | 198 | 2 | 200 |
| 3 | 20 | 196 | 4 | 200 |
| 4 | 40 | 192 | 8 | 200 |
| 5 | 60 | 188 | 12 | 200 |
| 6 | 80 | 184 | 16 | 200 |
| 7 | 100 | 180 | 20 | 200 |
Absorbance Measurement
-
Mix Contents: Gently mix the contents of each well. Avoid introducing bubbles.
-
Measure Absorbance: Using a microplate reader, measure the absorbance of each well at 405 nm or 410 nm .
Data Analysis and Visualization
-
Blank Subtraction: Calculate the average absorbance for the blank wells (0 µM pNA). Subtract this average blank value from the absorbance readings of all other standards.
-
Plot the Data: Create a scatter plot with the final pNA concentration (µM) on the x-axis and the blank-corrected absorbance on the y-axis.
-
Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 indicates a strong linear relationship and a reliable standard curve.
Table 2: Example Data for pNA Standard Curve
| Final pNA Concentration (µM) | Average Absorbance at 405 nm | Corrected Absorbance (Absorbance - Blank) |
| 0 | 0.052 | 0.000 |
| 10 | 0.140 | 0.088 |
| 20 | 0.229 | 0.177 |
| 40 | 0.405 | 0.353 |
| 60 | 0.583 | 0.531 |
| 80 | 0.760 | 0.708 |
| 100 | 0.935 | 0.883 |
Note: The molar extinction coefficient (ε) for pNA at 410 nm is approximately 8,800 M⁻¹cm⁻¹.[1][7] You can use the Beer-Lambert law (A = εcl) to verify the accuracy of your standards if the pathlength (l) of the well is known.
Workflow Visualization
The following diagram illustrates the logical workflow for generating a p-nitroanilide standard curve.
Caption: Workflow for pNA standard curve preparation and analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Recommended solvent and storage conditions for Boc-Ala-Ala-Asp-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the proper handling, storage, and utilization of the chromogenic substrate, Boc-Ala-Ala-Asp-pNA (N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartyl-p-nitroanilide). The protocols outlined below are intended to serve as a guide for researchers in the fields of biochemistry, enzymology, and drug discovery.
Product Information
Chemical Structure: C₂₁H₂₉N₅O₉ Molecular Weight: 495.48 g/mol Appearance: White to off-white powder
Recommended Solvent and Storage Conditions
Solubility and Stock Solution Preparation:
It is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). To prepare a stock solution, the product can be dissolved in newly opened, anhydrous DMSO. To enhance solubility, the tube may be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1][2]
Storage:
-
Powder: The lyophilized powder should be stored at -20°C for long-term storage.[2]
-
Stock Solution: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1][2] These aliquots should be stored at -80°C for use within six months or at -20°C for use within one month.[1][2]
Summary of Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Applications
This compound is a chromogenic substrate that can be utilized in various biochemical assays to detect and quantify the activity of specific proteases. The p-nitroaniline (pNA) moiety is released upon enzymatic cleavage of the peptide backbone, resulting in a yellow color that can be measured spectrophotometrically. This makes it a valuable tool for:
-
Enzyme kinetics studies: Determining kinetic parameters such as Kₘ and Vₘₐₓ.
-
High-throughput screening (HTS): Screening for inhibitors or activators of target proteases in drug discovery.[3]
-
Diagnostics: Developing diagnostic assays to measure protease activity as a biomarker for certain diseases.[3]
Based on the peptide sequence (Asp at the P1 position), this compound is a potential substrate for caspases, a family of cysteine proteases that play a critical role in apoptosis. The following protocol is adapted for a colorimetric caspase-3 activity assay.
Experimental Protocols
Colorimetric Caspase-3 Activity Assay
This protocol provides a method for measuring caspase-3 activity in cell lysates using this compound as a substrate. The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the peptide substrate.[4]
Materials:
-
This compound
-
DMSO
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 2 mM DTT)[5]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[6]
-
Purified active caspase-3 (positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (negative control)
Experimental Workflow:
Caption: Workflow for a colorimetric caspase-3 assay.
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your cell line of choice using a known method. A non-induced cell population should be used as a negative control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice for 15-20 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Prepare Reagents:
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
Dilute the 2x Reaction Buffer to 1x with sterile water.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50-200 µg of cell lysate protein in a volume of 50 µL. Adjust the volume with cell lysis buffer if necessary.[4]
-
Include wells for a positive control (purified active caspase-3) and a negative control (lysate with a caspase-3 inhibitor).
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of the 4 mM this compound substrate (final concentration of 200 µM).[4]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Measure the absorbance at 405 nm using a microplate reader.[6]
-
Data Analysis:
The increase in caspase-3 activity can be determined by comparing the absorbance of the pNA from the apoptotic sample with that of the non-induced control.
Signaling Pathway Context:
Caption: Role of caspase-3 in apoptosis and assay principle.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background reading | Contamination of reagents or samples | Use fresh, high-purity reagents and sterile techniques. |
| Spontaneous substrate hydrolysis | Prepare substrate solution fresh before use. | |
| Low signal | Insufficient enzyme activity | Increase the amount of cell lysate or incubation time. |
| Inactive enzyme | Ensure proper storage and handling of samples. Use a positive control. | |
| Incorrect wavelength | Verify the absorbance is measured at 405 nm. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Bubbles in wells | Be careful not to introduce bubbles when adding reagents. |
Concluding Remarks
This compound serves as a versatile tool for the colorimetric detection of protease activity, particularly for caspases involved in the apoptotic pathway. The protocols and information provided herein are intended to facilitate the successful application of this substrate in various research and drug development settings. Adherence to the recommended storage and handling procedures is essential for obtaining reliable and reproducible results.
References
Application of Boc-Ala-Ala-Asp-pNA in Cellular Cytotoxicity Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular cytotoxicity is a fundamental process in the immune response to pathogen-infected and cancerous cells. A key mechanism of cytotoxicity is the induction of apoptosis by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. This process is primarily mediated by the release of cytotoxic granules containing perforin and serine proteases known as granzymes. Granzyme B, in particular, is a potent inducer of apoptosis through the activation of a cascade of cysteine-aspartic proteases called caspases.
The chromogenic substrate Boc-Ala-Ala-Asp-pNA (Nα-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide) provides a tool for the colorimetric measurement of protease activity that cleaves after an aspartate residue. While the optimal recognition sequence for the key executioner caspase, caspase-3, is DEVD, Granzyme B is known to cleave substrates after aspartate residues. The peptide sequence Ala-Ala-Asp is similar to known Granzyme B substrates. Therefore, this compound can be utilized in cellular cytotoxicity assays to measure the activity of released Granzyme B, which in turn correlates with CTL and NK cell-mediated killing. The cleavage of the substrate by the protease releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm.
Principle of the Assay
The cellular cytotoxicity assay using this compound is based on the enzymatic activity of Granzyme B released from cytotoxic effector cells upon recognition of target cells. The released Granzyme B enters the target cells and can also be measured in the cell lysate. The amount of p-nitroaniline released from the substrate is directly proportional to the Granzyme B activity, which serves as a measure of cellular cytotoxicity.
Data Presentation
Table 1: Key Reagents and Their Recommended Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound | 10-20 mM in DMSO | 200 µM | Store stock solution at -20°C. Prepare working solution fresh. |
| Lysis Buffer | 1X | As per manufacturer's protocol | Should be compatible with protease activity assays. |
| Reaction Buffer | 2X | 1X | Typically contains HEPES, DTT, and CHAPS. |
| Effector Cells (e.g., CTLs, NK cells) | Varies | Varies (e.g., 1x10^6 cells/mL) | Cell density should be optimized for the specific cell types. |
| Target Cells | Varies | Varies (e.g., 1x10^5 cells/mL) | Cell density should be optimized for the specific cell types. |
| Granzyme B (Positive Control) | 1 mg/mL | 10-100 ng/mL | To confirm substrate cleavage and assay performance. |
| Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) | 10 mM in DMSO | 10-50 µM | To assess the specificity of the assay for Granzyme B over caspase-3. |
Table 2: Typical Results from a Cellular Cytotoxicity Assay
| Sample | Effector:Target Ratio | OD 405 nm (Mean ± SD) | Fold Increase in Activity |
| Target Cells Only (Negative Control) | 0:1 | 0.150 ± 0.010 | 1.0 |
| Effector Cells Only (Negative Control) | 10:0 | 0.165 ± 0.015 | 1.1 |
| Effector + Target Cells | 5:1 | 0.450 ± 0.030 | 3.0 |
| Effector + Target Cells | 10:1 | 0.850 ± 0.050 | 5.7 |
| Effector + Target Cells + Inhibitor | 10:1 | 0.200 ± 0.020 | 1.3 |
| Granzyme B (Positive Control) | N/A | 1.200 ± 0.080 | 8.0 |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
Cell Culture: Culture effector and target cells under appropriate conditions.
-
Induction of Cytotoxicity: Co-culture effector and target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate for a predetermined incubation period (e.g., 2-4 hours) at 37°C.
-
Cell Lysis:
-
Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Add 50 µL of cold Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh 96-well plate.
-
Protocol 2: Granzyme B Activity Assay
-
Reaction Setup:
-
To each well of a new 96-well plate, add 50 µL of cell lysate.
-
Include wells for a negative control (lysis buffer only) and a positive control (recombinant Granzyme B).
-
To assess specificity, include control wells with a Granzyme B inhibitor or a caspase-3 inhibitor.
-
-
Reaction Initiation:
-
Prepare a 2X Reaction Buffer containing DTT.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the this compound substrate (200 µM final concentration) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold increase in Granzyme B activity by comparing the absorbance of the experimental samples to the negative control.
Visualization of Signaling Pathways and Workflows
Granzyme B-Mediated Apoptosis Pathway
Caption: Granzyme B signaling pathway in cytotoxicity.
Experimental Workflow for Cellular Cytotoxicity Assay
Caption: Experimental workflow for the cytotoxicity assay.
Logical Relationship of Assay Components
Caption: Logical flow of the colorimetric assay.
Concluding Remarks
The use of the chromogenic substrate this compound offers a straightforward and quantifiable method for assessing cellular cytotoxicity by measuring Granzyme B activity. This assay is a valuable tool for basic research in immunology and for the preclinical evaluation of novel immunotherapies. For enhanced specificity, it is recommended to use appropriate controls, including specific inhibitors, and to correlate the results with other cytotoxicity assays. While this compound is the focus of this note, researchers may also consider the more extensively documented substrates, Boc-Ala-Ala-Asp-S-Bzl for Granzyme B and Ac-DEVD-pNA for caspase-3, for comparative studies.
Troubleshooting & Optimization
How to troubleshoot low signal in a Boc-Ala-Ala-Asp-pNA granzyme B assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Boc-Ala-Ala-Asp-pNA substrate in granzyme B activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during granzyme B assays that may lead to low or no signal.
Q1: I am not seeing any signal or my signal is very low. What are the possible causes?
A low or absent signal can stem from several factors, ranging from reagent integrity to assay conditions. Below is a systematic guide to troubleshooting this issue.
-
Inactive Granzyme B: Ensure the enzyme has been stored correctly, typically at -70°C, and that freeze-thaw cycles have been avoided.[1] If using a pro-form of granzyme B, confirm that it has been properly activated (e.g., with cathepsin C).
-
Substrate Degradation: The this compound substrate should be stored as a dessicated powder or as a concentrated stock solution in dry DMSO at -20°C.[1][2] Repeated freeze-thaw cycles of the stock solution should be avoided. Prepare fresh working dilutions of the substrate for each experiment, as it can hydrolyze upon storage in aqueous buffers.[2]
-
Suboptimal Assay Conditions: The assay buffer should be at the optimal pH for granzyme B activity, which is typically around 7.5.[1] Ensure the incubation temperature is appropriate, generally between 30°C and 37°C.[1] The assay buffer should also be at room temperature before starting the reaction to ensure optimal enzyme activity.
-
Incorrect Reagent Concentrations: The concentrations of both granzyme B and the this compound substrate are critical. If the enzyme concentration is too low, the signal will be weak. Conversely, if the substrate concentration is too low (far below the Kₘ), the reaction rate will be minimal. A typical starting concentration for similar chromogenic substrates is in the range of 100-200 µM.
-
Presence of Inhibitors: Samples may contain endogenous inhibitors of granzyme B, such as Serpin B9.[3] Additionally, certain components in your sample preparation or assay buffer could be inhibiting the enzyme. For instance, sodium azide, a common preservative, inhibits peroxidase activity which can interfere with some detection methods. High concentrations of detergents or chelating agents like EDTA can also disrupt enzyme function.
Q2: My standard curve is not linear. What should I do?
An issue with the standard curve linearity can compromise the accuracy of your results.
-
Incorrect Standard Dilutions: Double-check the calculations and pipetting for your serial dilutions of the granzyme B standard. Small errors in dilution can lead to significant deviations from linearity.
-
Substrate Depletion: At very high concentrations of active granzyme B, the substrate may be rapidly consumed, causing the reaction rate to plateau and deviate from linearity. Ensure your incubation time and enzyme concentrations are within a range where the reaction rate is linear over time.
-
Reader Saturation: If the signal is very high, it may exceed the linear range of the plate reader's detector. Check the manufacturer's instructions for your plate reader's linear range.
Q3: There is high variability between my replicate wells. What could be the cause?
-
Pipetting Inaccuracy: Inconsistent pipetting of the enzyme, substrate, or samples is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inadequate Mixing: Ensure that the reagents are thoroughly mixed in each well after addition.
-
Temperature Gradients: Inconsistent temperatures across the microplate can lead to variations in enzyme activity. Ensure the plate is uniformly heated during incubation.
-
Well Location Effects: Sometimes, wells on the edge of the plate can experience more evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells or filling them with buffer to mitigate this "edge effect."
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical granzyme B assay. Note that optimal conditions should always be determined empirically for your specific experimental setup.
| Parameter | Recommended Value/Range | Notes |
| Enzyme Concentration | 0.5 - 10 ng/µL | This is a starting point and should be optimized. |
| Substrate Concentration | 100 - 200 µM | Based on similar thioester substrates. Optimization is recommended. |
| Assay Buffer pH | 7.3 - 7.5 | Granzyme B is active at a neutral pH.[1][4] |
| Incubation Temperature | 30 - 37 °C | [1] |
| Wavelength for pNA | 405 nm | |
| Substrate Stock Solution | 10 mM in dry DMSO | Store in aliquots at -20°C to avoid freeze-thaw cycles.[1][2] |
Experimental Protocols
Standard Granzyme B Activity Assay Protocol
This protocol provides a general framework for measuring granzyme B activity using the this compound substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 100 mM HEPES or 50 mM Tris at pH 7.5.[1]
-
Granzyme B Standard: Reconstitute purified active granzyme B in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, with 150 mM NaCl)[1] to a stock concentration of 1 µg/µL. Store at -70°C in single-use aliquots. Prepare a dilution series for the standard curve (e.g., 0-100 ng/well).
-
Substrate Stock Solution: Dissolve this compound in dry DMSO to a concentration of 10 mM. Store in small aliquots at -20°C.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., for a 100 µM final concentration in a 100 µL reaction volume, prepare a 2X working solution of 200 µM).
-
-
Assay Procedure:
-
Add 50 µL of your samples and granzyme B standards to the wells of a clear, flat-bottom 96-well plate.
-
Include a "buffer-only" blank for background subtraction.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each sample and standard, calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank from all sample and standard rates.
-
Plot the corrected rates of the granzyme B standards against their concentrations to generate a standard curve.
-
Determine the granzyme B activity in your samples by interpolating their rates from the standard curve.
-
Visualizations
Granzyme B Signaling Pathway
Caption: Granzyme B induces apoptosis via caspase-dependent pathways.
Experimental Workflow
Caption: A typical workflow for a granzyme B colorimetric assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Recombinant Human Granzyme B Protein, CF 2906-SE-010: R&D Systems [rndsystems.com]
Reasons for high background in granzyme B colorimetric assays
Welcome to our technical support center for Granzyme B colorimetric assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to these assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that can lead to high background signals in your granzyme B colorimetric assays, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: What are the most common reasons for a high background signal in my granzyme B colorimetric assay?
High background can obscure your results and is often traced back to a few key areas of the experimental protocol. The most frequent culprits include insufficient washing, inadequate blocking of non-specific sites, and issues with reagent preparation or storage.[1][2][3][4][5]
Q2: My blank wells and negative controls are showing a high signal. What should I investigate first?
When your controls exhibit high background, it points to a systemic issue rather than a sample-specific one. Here’s a checklist to work through:
-
Insufficient Washing: Residual unbound reagents are a primary cause of high background. Ensure you are washing the plate thoroughly between each step.[2][6] Increasing the number of wash cycles or the volume of wash buffer can often resolve this.[7][8]
-
Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding of antibodies or other reagents to the plate.[1][2] Consider increasing the incubation time for the blocking step or trying a different blocking agent.[2][3]
-
Reagent Contamination: Buffers or solutions may be contaminated with granzyme B or a substance that mimics its activity.[3][9] Prepare fresh reagents and use sterile techniques to avoid cross-contamination.[6][9]
-
Substrate Instability: The chromogenic substrate may be degrading, leading to spontaneous color development. Ensure the substrate solution is colorless before adding it to the plate and protect it from light.[10]
Q3: Could my samples be the source of the high background?
Yes, components within your samples can interfere with the assay.
-
Endogenous Enzymes: Samples from cell lysates or tissues may contain endogenous enzymes that can cleave the substrate, leading to a false positive signal.
-
Interfering Substances: The sample matrix itself can sometimes cause non-specific signal.[9] If you suspect this, it is advisable to run a sample-only control (sample with no detection reagents) to assess the level of background contribution from the sample itself. Diluting your sample may also help to mitigate these matrix effects.[9]
Q4: How can I be sure my reagents are not the problem?
Proper handling and storage of assay components are critical for reliable results.
-
Incorrect Reagent Concentration: Using too high a concentration of the detection antibody or enzyme conjugate can lead to increased non-specific binding and high background.[4][9] Always prepare dilutions according to the manufacturer's protocol.
-
Improper Storage: Ensure all kit components are stored at the recommended temperatures to maintain their stability.[9][11][12][13] Avoid repeated freeze-thaw cycles of sensitive reagents like the granzyme B standard and enzyme conjugates.[9][11][14]
Quantitative Data Summary
While specific optical density (OD) values will vary between experiments, the choice of blocking agent can significantly impact the background signal. The following table summarizes the relative effectiveness of common blocking agents in reducing non-specific binding.
| Blocking Agent | Composition | Relative Effectiveness in Reducing Background | Notes |
| Casein | Milk protein | Very High | Often considered superior for blocking.[11] Can be purchased as a purified protein or used as non-fat dry milk. |
| Bovine Serum Albumin (BSA) | Purified protein | High | A commonly used and effective blocking agent. |
| Whole Serum | e.g., Newborn Calf Serum | High | Contains a diverse mix of proteins that can be very effective at blocking. May cause cross-reactivity with some detection antibodies.[1] |
| Synthetic/Protein-Free Blockers | Proprietary formulations | Variable | Useful when protein-based blockers interfere with the assay.[12] |
| Tween-20 | Non-ionic detergent | Low (when used alone) | Primarily used as an additive in wash buffers to reduce non-specific binding during wash steps. Not recommended as the sole blocking agent.[1][13] |
Key Experimental Protocols
To systematically troubleshoot high background, you may need to optimize certain steps of your protocol. Below are detailed methodologies for key optimization experiments.
Protocol for Optimizing Blocking Conditions
This protocol will help you determine the most effective blocking agent and incubation time for your specific assay conditions.
Materials:
-
96-well microplate coated with your capture antibody or antigen
-
A selection of blocking buffers to test (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial casein-based blocker, and a protein-free blocker)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody and enzyme conjugate
-
Chromogenic substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with your capture antibody or antigen as per your standard protocol. Wash the wells twice with wash buffer.
-
Blocking:
-
Divide the plate into sections, with each section dedicated to a different blocking buffer.
-
Add 200 µL of each blocking buffer to the appropriate wells.
-
For each blocking buffer, test two incubation times: your standard time (e.g., 1 hour at room temperature) and an extended time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Include a set of "no blocking" wells as a positive control for high background.
-
-
Washing: After the blocking incubation, wash all wells four times with wash buffer.
-
Assay Remainder: Proceed with the remaining steps of your granzyme B assay, adding the detection antibody, enzyme conjugate, substrate, and stop solution according to your standard protocol. Crucially, do not add any granzyme B standard or sample to these wells; you are only measuring the background signal.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Compare the OD values across the different blocking conditions. The condition that yields the lowest OD reading is the optimal blocking condition for minimizing background.
Protocol for Optimizing Wash Steps
This protocol is designed to determine the optimal number of washes to reduce background without significantly diminishing the specific signal.
Materials:
-
96-well microplate coated with your capture antibody or antigen
-
Granzyme B standard
-
Blocking buffer
-
Wash buffer
-
Detection antibody and enzyme conjugate
-
Chromogenic substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat and block the entire 96-well plate according to your optimized blocking protocol.
-
Standard and Blank Wells:
-
Designate a set of wells for a high concentration of your granzyme B standard (to measure specific signal) and another set for blank wells (assay buffer only, to measure background).
-
Add the high standard and the blank solution to the appropriate wells and proceed with the incubation steps for your primary and secondary antibodies.
-
-
Washing Variation:
-
After the incubation with the enzyme conjugate, divide the plate into sections.
-
Wash the wells in the first section with your standard number of washes (e.g., 3 times).
-
Wash the wells in the subsequent sections with an increasing number of washes (e.g., 4, 5, and 6 times).
-
-
Substrate Development: Add the chromogenic substrate to all wells and incubate for the standard time. Add the stop solution.
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength.
-
For each wash condition, calculate the average OD for the high standard and the blank.
-
Calculate the signal-to-noise ratio (S/N) for each condition: S/N = (OD_standard - OD_blank) / OD_blank.
-
The optimal number of washes will provide the highest signal-to-noise ratio.
-
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following diagram illustrates a logical workflow to identify and resolve the cause of high background in your granzyme B colorimetric assay.
Caption: Troubleshooting workflow for high background.
References
- 1. biocompare.com [biocompare.com]
- 2. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiyka.com [hiyka.com]
- 4. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 5. arp1.com [arp1.com]
- 6. seracare.com [seracare.com]
- 7. biocompare.com [biocompare.com]
- 8. bosterbio.com [bosterbio.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. sinobiological.com [sinobiological.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. bosterbio.com [bosterbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Assessing the stability of Boc-Ala-Ala-Asp-pNA stock solutions
Welcome to the technical support center for Boc-Ala-Ala-Asp-pNA. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For most biological applications, DMSO is the preferred solvent. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in an appropriate aqueous buffer immediately before use.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solution, it is crucial to store it at low temperatures. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Recommended Storage Conditions
| Storage Temperature | Duration | Recommendations |
|---|---|---|
| -20°C | Up to 1 month | For short-term storage. |
| -80°C | Up to 6 months | For long-term storage. |
Q3: Can I store my diluted this compound working solution?
A3: It is not recommended to store diluted aqueous working solutions of this compound for extended periods. Peptides in aqueous solutions are more susceptible to degradation, particularly hydrolysis. Therefore, it is best practice to prepare fresh working solutions from your frozen stock solution for each experiment.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for this compound in solution are hydrolysis of the peptide bonds and the amide linkage to the p-nitroanilide (pNA) chromophore. This can be accelerated by exposure to acidic or basic conditions, elevated temperatures, and light. Degradation will result in a decrease in the concentration of the intact peptide and an increase in degradation products, which can affect experimental results.
Troubleshooting Guide
Q1: My enzymatic assay is showing lower than expected activity. Could my this compound stock solution be the problem?
A1: Yes, degraded substrate can lead to reduced enzyme activity in your assay. Here are a few troubleshooting steps:
-
Verify Storage Conditions: Confirm that your stock solution has been stored at the correct temperature and protected from light.
-
Check for Repeated Freeze-Thaw Cycles: If the stock solution has been subjected to multiple freeze-thaw cycles, its integrity may be compromised. It is advisable to use a fresh aliquot.
-
Assess Purity: If you suspect degradation, you can assess the purity of your stock solution using High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area and the appearance of new peaks corresponding to degradation products would indicate a stability issue.
Q2: I am observing a high background signal in my colorimetric assay. What could be the cause?
A2: A high background signal could be due to the spontaneous hydrolysis of the p-nitroanilide (pNA) group from the peptide, releasing the free pNA chromophore. This can be caused by:
-
Inappropriate pH of the Assay Buffer: Extreme pH values can catalyze the hydrolysis of the pNA group. Ensure your assay buffer is within the optimal pH range for the enzyme and substrate.
-
Extended Incubation Times or High Temperatures: Prolonged incubation at elevated temperatures can increase the rate of spontaneous hydrolysis.
-
Contamination of the Stock Solution: Contamination with proteases or other enzymes could lead to premature cleavage of the substrate.
Q3: The results of my experiments are inconsistent. How can I ensure the reliability of my this compound solution?
A3: Consistency in experimental results relies on the consistent quality of your reagents. To ensure the reliability of your this compound solution:
-
Always Prepare Fresh Dilutions: Prepare your working solution fresh for each experiment from a properly stored, single-use aliquot of the stock solution.
-
Perform a Stability Check: If you are using the stock solution over a long period, it is good practice to periodically check its purity by HPLC.
-
Use a Validated Protocol: Follow a well-established and validated protocol for your assay to minimize variability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the peptide in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube until the peptide is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
This protocol describes a forced degradation study to assess the stability of the stock solution under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath
-
Photostability chamber
-
-
Procedure:
-
Sample Preparation for Forced Degradation:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Control Sample: Keep an aliquot of the stock solution at -80°C.
-
-
HPLC Analysis:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 405 nm (to detect both the peptide and free pNA)
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time for each stress condition.
-
-
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
This compound is a chromogenic substrate for granzyme B, a serine protease involved in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. Understanding the signaling pathway in which this substrate is used can provide context for its application.
Caption: Simplified Granzyme B-mediated apoptosis signaling pathway.
Preventing non-specific hydrolysis of Boc-Ala-Ala-Asp-pNA
Welcome to the technical support center for the chromogenic substrate Boc-Ala-Ala-Asp-pNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its non-specific hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific hydrolysis of this compound?
A1: Non-specific hydrolysis is the cleavage of the amide bond between the aspartic acid residue and the p-nitroaniline (pNA) group that is not catalyzed by the specific enzyme of interest. This leads to the release of the chromophore pNA, resulting in a false-positive signal (high background) in your assay. This hydrolysis can be influenced by chemical and physical factors of the assay environment.
Q2: What are the primary factors that contribute to the non-specific hydrolysis of this substrate?
A2: The main factors are pH, temperature, and the presence of certain chemical agents in the assay buffer. Peptide bonds are susceptible to hydrolysis, and the rate of this non-enzymatic cleavage is highly dependent on these conditions.
Q3: Why is my blank or negative control showing a high absorbance reading?
A3: A high background reading in your negative control wells is a direct indication of non-specific hydrolysis of the this compound substrate. This suggests that the assay conditions themselves are causing the substrate to break down, independent of any specific enzymatic activity.
Q4: Can the buffer components influence the stability of this compound?
A4: Yes, buffer components can play a role. For instance, strong nucleophiles or high concentrations of certain salts may affect the stability of the peptide substrate. It is crucial to use high-purity water and reagents to prepare your buffers.
Troubleshooting Guide: High Background Signal
High background absorbance is a common issue when working with chromogenic substrates like this compound. This is often due to non-specific hydrolysis. The following guide will help you identify and mitigate the potential causes.
Problem: Elevated absorbance in no-enzyme control wells.
| Potential Cause | Recommended Solution |
| Inappropriate pH of Assay Buffer | The rate of non-enzymatic peptide bond hydrolysis is pH-dependent. At neutral pH, an intramolecular aminolysis ("backbiting") mechanism can occur, while at alkaline pH (e.g., pH > 8), direct hydrolysis (scission) becomes more significant.[1][2] Action: Optimize the pH of your assay buffer. If your enzyme is active over a range of pH values, test the stability of the substrate at each pH in the absence of the enzyme to find the optimal balance between enzyme activity and substrate stability. |
| High Incubation Temperature | Higher temperatures accelerate the rate of chemical reactions, including the non-specific hydrolysis of the peptide substrate.[1][3] Action: Reduce the incubation temperature. If possible, perform the assay at a lower temperature for a longer duration. Determine the optimal temperature that maintains enzymatic activity while minimizing substrate degradation. |
| Extended Incubation Time | The longer the substrate is incubated under assay conditions, the more opportunity there is for non-specific hydrolysis to occur. Action: Optimize the incubation time. Run a time-course experiment to find the shortest incubation time that provides a robust signal for the enzymatic reaction. |
| Substrate Stock Instability | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Action: Aliquot the substrate stock solution upon receipt and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions of the substrate for each experiment. |
| Contaminated Reagents | Contamination of buffers or the substrate solution with proteases or other hydrolytic agents can cause non-specific cleavage. Action: Use sterile, high-purity reagents and water. Prepare fresh buffers for each experiment. If contamination is suspected, filter-sterilize your buffers. |
Quantitative Data Summary (Expected Trends)
| Condition | Effect on Non-Specific Hydrolysis Rate |
| Increasing pH (from neutral to alkaline) | Increase |
| Increasing Temperature | Increase |
| Increasing Incubation Time | Increase |
| Presence of Strong Nucleophiles in Buffer | Potential Increase |
Experimental Protocols
Protocol 1: Determining the Effect of pH on Substrate Stability
Objective: To identify the optimal pH for your assay that balances enzyme activity with substrate stability.
Methodology:
-
Prepare a series of assay buffers with varying pH values (e.g., from pH 6.0 to 9.0 in 0.5 unit increments).
-
For each pH, set up replicate wells in a microplate containing the assay buffer and the final concentration of this compound to be used in your experiment. These wells should not contain any enzyme.
-
Include a set of "zero-time" control wells where the absorbance is read immediately after adding the substrate.
-
Incubate the plate at your intended assay temperature.
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 30 minutes for 4 hours).
-
Plot the change in absorbance over time for each pH. The pH with the lowest rate of absorbance increase is the most suitable for maintaining substrate stability.
Protocol 2: Assessing the Impact of Temperature on Substrate Hydrolysis
Objective: To find a suitable incubation temperature that minimizes non-specific substrate cleavage.
Methodology:
-
Using the optimal pH determined in Protocol 1, prepare your assay buffer.
-
Set up replicate wells in a microplate containing the assay buffer and the final concentration of this compound. These wells should not contain any enzyme.
-
Incubate the plates at different temperatures (e.g., 25°C, 30°C, and 37°C).
-
Measure the absorbance at 405 nm at regular time intervals.
-
Plot the rate of non-specific hydrolysis (change in absorbance per unit time) against temperature. This will help you select a temperature that minimizes background signal.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Key factors that promote non-specific hydrolysis.
References
Reducing well-to-well variability in 96-well plate granzyme B assays
Welcome to the Technical Support Center for Granzyme B 96-well plate assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize well-to-well variability and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of well-to-well variability in a 96-well plate granzyme B assay?
A1: The most common sources of variability in 96-well plate granzyme B assays include:
-
Edge Effects: Evaporation and temperature gradients across the plate disproportionately affect the outer wells, leading to changes in cell growth, reagent concentration, and enzyme activity.
-
Inconsistent Pipetting: Inaccurate or inconsistent dispensing of cells, reagents, and samples is a major contributor to variability.
-
Improper Cell Seeding: A non-uniform distribution of cells across the wells can lead to significant differences in granzyme B secretion.
-
Inadequate Plate Washing: Insufficient or inconsistent washing can result in high background and variability.[1]
-
Temperature Fluctuations: Inconsistent temperatures during incubation steps can affect enzyme kinetics and cell health.
-
Reagent Preparation and Handling: Improperly prepared or handled reagents can lead to inconsistent assay performance.
Q2: What is the "edge effect" and how can I minimize it?
A2: The "edge effect" refers to the phenomenon where the wells on the periphery of a 96-well plate behave differently than the interior wells. This is primarily due to increased evaporation and more rapid temperature changes in the outer wells.[2][3][4] This can lead to higher concentrations of media components and drugs, affecting cell viability and assay results.[5]
To minimize the edge effect:
-
Create a humidity barrier: Fill the outer wells with sterile water or media without cells to create a more humid environment across the plate.[4][6]
-
Use low-evaporation lids: These lids are designed to reduce fluid loss.[3]
-
Seal the plate: Use sealing tapes for biochemical assays or breathable sterile tapes for cell-based assays.[3]
-
Pre-incubate the plate: Allowing the plate to sit at room temperature for 15-60 minutes after cell seeding and before placing it in the incubator can reduce thermal gradients.[7][8]
-
Avoid stacking plates: Stacking plates in the incubator can lead to uneven temperature distribution.[4]
Q3: How critical is pipetting technique for reducing variability?
A3: Pipetting technique is crucial. Small errors in volume can have a significant impact on the final results.[9][10] Inconsistent pipetting can lead to variability in cell numbers, reagent concentrations, and ultimately, the measured granzyme B activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your granzyme B assay.
High Well-to-Well Variability (High %CV)
Problem: You are observing a high coefficient of variation (%CV) across your replicate wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Data & Protocols |
| Inconsistent Pipetting | • Use a multichannel pipette for adding reagents to reduce variability in incubation times.[11] • Pre-wet pipette tips by aspirating and dispensing the liquid 2-3 times before the actual transfer.[9][12] • Pipette vertically and immerse the tip just below the liquid surface.[9][12] • Use reverse pipetting for viscous solutions to minimize errors.[12][13] | See Table 1 for the impact of pipetting errors on assay precision. Review the Experimental Protocol: Consistent Pipetting Technique . |
| Edge Effect | • Avoid using the outer 36 wells of the 96-well plate. Fill these wells with sterile water or PBS to create a humidity barrier.[2][4] • Ensure a humidified incubator and minimize door openings.[7] • Use plates with low-evaporation lids or seal the plate with breathable film for cell-based assays.[3] | Studies have shown that the outer wells can have significantly lower metabolic activity (up to 35% reduction) compared to the central wells.[14] |
| Uneven Cell Seeding | • Thoroughly mix the cell suspension before and during plating to prevent cell settling.[15] • Pipette the cell suspension slowly and into the center of the well. • Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.[7] | See Table 2 for recommended cell seeding densities. Refer to the Experimental Protocol: Uniform Cell Seeding . |
| Inconsistent Plate Washing | • Use an automated plate washer for better consistency.[11] • If washing manually, use a consistent technique for all wells. Ensure complete removal of wash buffer by tapping the inverted plate on absorbent paper.[16][17] • Do not let the wells dry out between washes.[17] | Inadequate washing is a common cause of high background and variability.[1] |
High Background Signal
Problem: The blank or negative control wells show an unexpectedly high signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | • Increase the number of wash cycles (e.g., from 3 to 5).[18] • Increase the soak time of the wash buffer in the wells (e.g., 30-60 seconds).[18] • Ensure complete aspiration of the wash buffer after each wash. |
| Contaminated Reagents | • Use fresh, sterile reagents. • Filter-sterilize buffers if you suspect microbial contamination. |
| Inadequate Blocking | • Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[19] • Increase the blocking incubation time. [19] |
| Autofluorescence (Fluorometric Assays) | • Use black microplates with clear bottoms to reduce background fluorescence.[12][20] • Check media components for autofluorescent compounds (e.g., phenol red, fetal bovine serum). Consider using phenol red-free media or measuring in PBS.[12] |
Data Presentation
Table 1: Impact of Pipetting Technique on Assay Precision
| Technique | Reported Intra-Assay CV% (Granzyme B ELISA) | Potential Impact |
| Good Pipetting Practice | < 10% | Reliable and reproducible results. |
| Poor Pipetting Practice | Can exceed 15-20% | Inaccurate quantification and difficulty in detecting small differences. |
Note: CV% (Coefficient of Variation) is a measure of the relative variability. A lower CV% indicates higher precision.
Table 2: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Type | Recommended Seeding Density (cells/well) | Notes |
| General Mammalian Cells | 5,000 - 40,000[20] | Optimal density depends on cell size and growth rate. |
| Effector Cells (e.g., CTL, NK cells) | Variable, depends on Effector:Target ratio | Titration experiments are recommended to determine the optimal ratio. |
Experimental Protocols
Experimental Protocol: Consistent Pipetting Technique
-
Pipette Selection: Choose a pipette with a volume range appropriate for the volume being dispensed.[9]
-
Tip Pre-wetting: Aspirate and dispense the liquid back into the reservoir 2-3 times to equilibrate the temperature and humidity inside the tip.[9][12]
-
Aspiration:
-
Hold the pipette vertically.
-
Immerse the tip just below the surface of the liquid.
-
Aspirate the liquid slowly and smoothly.
-
-
Dispensing:
-
Dispense the liquid against the wall of the well.
-
Press the plunger smoothly to the first stop.
-
For a complete dispense, press to the second stop (blow-out).
-
-
Multichannel Pipetting: When adding the same reagent to multiple wells, use a multichannel pipette to ensure simultaneous addition and consistent incubation start times.[11]
Experimental Protocol: Uniform Cell Seeding
-
Cell Suspension Preparation: Create a single-cell suspension by gentle pipetting or trituration. Ensure there are no cell clumps.
-
Thorough Mixing: Before aspirating cells for plating, gently swirl the cell suspension flask or tube to ensure a homogenous distribution of cells. Continue to mix gently between plating each row or column.[15]
-
Plating:
-
Use a multichannel pipette for plating cells into a 96-well plate.
-
Dispense the cell suspension slowly into the center of each well.
-
-
Pre-incubation: Let the plate sit at room temperature on a level surface for 15-20 minutes to allow cells to settle evenly before transferring to the incubator.[7]
Experimental Protocol: Granzyme B ELISA (General Workflow)
This is a generalized protocol. Always refer to your specific kit manufacturer's instructions.
-
Plate Coating: Coat the 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add stop solution.
-
Read Plate: Read the absorbance at 450 nm.
Visualizations
Caption: High-level workflow for a typical cell-based granzyme B assay.
Caption: Troubleshooting logic for high well-to-well variability.
Caption: Simplified signaling pathway of granzyme B-mediated apoptosis.
References
- 1. abcam.com [abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. Human Granzyme B ELISA Kit (ab235635) | Abcam [abcam.com]
- 5. scipro.com [scipro.com]
- 6. Effects of cell seeding technique and cell density on BMP‐2 production in transduced human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. sartorius.com [sartorius.com]
- 11. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. abyntek.com [abyntek.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Guide to 96-Well Plate Maintenance: Cleaning, Handling & Storage Tips - News [pekybio.com]
- 17. researchgate.net [researchgate.net]
- 18. raybiotech.com [raybiotech.com]
- 19. Genotypic variation and phenotypic characterization of granzyme B gene polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Assessing Caspase Cross-Reactivity: A Comparative Guide to pNA-Based Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of specific caspase activity is crucial for dissecting the intricate signaling pathways of apoptosis and inflammation. Chromogenic substrates, particularly those conjugated to p-nitroanilide (pNA), offer a convenient and widely used method for this purpose. This guide provides a comparative analysis of the chromogenic substrate Boc-Ala-Ala-Asp-pNA and other commonly used pNA-based substrates, offering insights into their relative cross-reactivity with various caspases. This objective comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for specific research needs.
The specificity of a caspase is primarily determined by its preference for a four-amino-acid sequence on its substrate, cleaving the peptide bond immediately following an aspartic acid (Asp) residue. While substrates are designed to be preferential for certain caspases, a degree of cross-reactivity is often observed. Understanding this cross-reactivity is paramount for the correct interpretation of experimental results.
Comparative Analysis of Caspase Substrate Specificity
In contrast, several other tetrapeptide-pNA substrates have been well-characterized. The table below summarizes the kinetic data for some of the most frequently used substrates, providing a baseline for assessing their specificity and potential for cross-reactivity. The Michaelis constant (Km) is an indicator of the substrate concentration at which the enzyme reaction rate is half of the maximum, with a lower Km value generally indicating a higher affinity of the enzyme for the substrate.
| Substrate | Primary Target Caspase(s) | Caspase-1 (ICE) | Caspase-3 (CPP32) | Caspase-4 (ICErel-II) | Caspase-6 (Mch2) | Caspase-7 (ICE-LAP3) | Not Cleaved By | Reference |
| Ac-DEVD-pNA | Caspase-3, Caspase-7 | Km = 18 µM | Km = 11 µM | Km = 32 µM | Km = 180 µM | Km = 12 µM | Caspase-2 | [2] |
| Ac-YVAD-pNA | Caspase-1 | Selective for Caspase-1 | - | - | - | - | Other Caspases | [3] |
| Ac-IETD-pNA | Caspase-8 | - | - | - | - | - | - | [4] |
| Ac-LEHD-pNA | Caspase-9 | - | - | - | - | - | - | [5] |
| This compound | Not established | No data available | No data available | No data available | No data available | No data available | No data available |
Note: A lower Km value indicates a stronger binding affinity between the enzyme and the substrate. Data for some caspase-substrate interactions are not available in the cited literature.
Signaling Pathways and Experimental Workflow
To provide a clearer context for the importance of caspase specificity, the following diagrams illustrate the general caspase signaling pathway and a typical experimental workflow for assessing caspase activity using a pNA-based substrate.
Caption: A simplified diagram of the main caspase signaling pathways in apoptosis.
Caption: The experimental workflow for a colorimetric caspase activity assay.
Experimental Protocol: Colorimetric Caspase Activity Assay
This protocol provides a general framework for measuring caspase activity in cell lysates using a pNA-conjugated substrate. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - add DTT fresh)
-
Caspase Substrate (e.g., Ac-DEVD-pNA), 4 mM stock in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control group.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells) and incubate on ice for 10-15 minutes.[3]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.
-
Add your cell lysate (containing 50-200 µg of protein) to each well. Adjust the volume with Cell Lysis Buffer to a total of 95 µL.
-
To initiate the reaction, add 5 µL of the 4 mM caspase substrate stock solution to each well (final concentration of 200 µM).
-
Include a blank control containing lysis buffer and substrate but no cell lysate.
-
-
Measurement and Data Analysis:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Measure the absorbance at 405 nm using a microplate reader.[3][7]
-
The caspase activity can be expressed as the change in absorbance per microgram of protein per hour. The fold-increase in activity can be determined by comparing the results from the induced samples to the non-induced controls.
-
Conclusion
The selection of an appropriate chromogenic substrate is a critical step in the accurate assessment of caspase activity. While substrates like Ac-DEVD-pNA and Ac-YVAD-pNA are well-established tools for measuring the activity of specific executioner and inflammatory caspases, respectively, the utility of this compound in this context remains to be formally characterized. Researchers should carefully consider the known cross-reactivity profiles of available substrates when designing experiments and interpreting their findings. For novel or less-characterized substrates, a thorough in-house validation against a panel of recombinant caspases is strongly recommended to ascertain their specificity and ensure the reliability of the resulting data.
References
- 1. This compound | 201732-83-4 | FB110709 | Biosynth [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. cephamls.com [cephamls.com]
- 5. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Methods for Validating Granzyme B Activity
A critical assessment of diverse methodologies for accurately measuring Granzyme B enzymatic function in research and drug development.
In the fields of immunology, oncology, and drug development, the precise measurement of Granzyme B (GzmB) activity is paramount. As a key serine protease deployed by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells, its activity is a direct indicator of cell-mediated cytotoxicity. However, the reliance on a single assay method can be fraught with limitations, including potential cross-reactivity with other proteases like caspases. This guide provides a comprehensive comparison of orthogonal methods for the validation of GzmB activity measurements, offering researchers the necessary tools to ensure the accuracy and reliability of their findings.
Comparison of Granzyme B Activity Assays
The selection of an appropriate assay for GzmB activity depends on various factors, including the biological context, required sensitivity, and the potential for off-target protease activity. Below is a comparative summary of commonly employed methods.
| Assay Method | Principle | Typical Substrate/Probe | Reported Sensitivity/Range | Advantages | Limitations |
| Fluorometric/Colorimetric Assay | Cleavage of a synthetic peptide substrate linked to a fluorophore or chromophore by active GzmB, resulting in a measurable signal.[1] | Ac-IEPD-AFC, Ac-IEPD-pNA, Boc-AAD-S-Bzl | pmol range[1][2] | High-throughput, relatively simple and rapid. | Potential for cross-reactivity with caspases (e.g., caspase-8) that also recognize the IEPD sequence.[3] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Sandwich immunoassay to quantify total GzmB protein or specifically active GzmB. | Monoclonal antibodies specific for GzmB. | 15.6 pg/mL - 1000 pg/mL | High specificity for GzmB protein. Can distinguish between total and active forms. | May not directly measure enzymatic activity. Less sensitive for activity than substrate-based assays. |
| Cell-Based Reporter Assay | Genetically encoded reporter (e.g., fluorescent protein) linked to a GzmB-specific cleavage site. GzmB activity in living cells leads to a change in reporter localization or FRET signal.[4][5][6] | Fused fluorescent proteins with GzmB cleavage sites (e.g., RIEAD, VGPD).[4][7] | Single-cell resolution.[5] | Measures GzmB activity in a physiological, intracellular context. Allows for kinetic measurements in live cells.[8] | Requires genetic modification of target cells. Signal can be influenced by cellular processes other than GzmB activity. |
| Activity-Based Probes (ABPs) | Covalent modification of the active site of GzmB by a probe, enabling detection and quantification.[3][9][10][11] | Peptide sequence with a reactive "warhead" (e.g., phosphonate) and a reporter tag (e.g., fluorophore).[3] | Substoichiometric concentrations.[3] | High specificity for active GzmB. Can be used for in vitro and in vivo imaging.[10][11] | Synthesis of probes can be complex. Potential for off-target labeling. |
| Granzyme B ELISPOT | Measures the frequency of GzmB-secreting cells upon stimulation.[12] | Capture and detection antibodies for GzmB. | High sensitivity for detecting secreting cells.[12] | Provides information on the number of GzmB-producing cells. More direct measure of cytotoxic potential than IFN-γ ELISPOT.[12] | Does not directly measure the enzymatic activity of the secreted GzmB. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental processes involved in GzmB activity validation, the following diagrams illustrate key pathways and workflows.
Caption: Granzyme B apoptotic signaling cascade.
Caption: Workflow for validating GzmB activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summarized protocols for key orthogonal methods.
Fluorometric Granzyme B Activity Assay
This protocol is adapted from commercially available kits and provides a general procedure for measuring GzmB activity in cell lysates.
Materials:
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Ex/Em = 380/500 nm)
-
Recombinant active Granzyme B (for standard curve)
-
GzmB substrate (e.g., Ac-IEPD-AFC)
-
Assay Buffer
-
Lysis Buffer
-
Samples (e.g., cell lysates)
Procedure:
-
Sample Preparation: Lyse cells in an appropriate lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Standard Curve: Prepare a serial dilution of recombinant active GzmB in assay buffer.
-
Reaction Setup: Add samples and standards to the wells of the 96-well plate.
-
Substrate Addition: Add the GzmB substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.
-
Data Analysis: Subtract the background fluorescence and calculate the GzmB activity based on the standard curve.
Active Granzyme B ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify active GzmB.
Materials:
-
96-well plate pre-coated with a GzmB capture antibody
-
Biotinylated detection antibody specific for active GzmB
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Recombinant active Granzyme B (for standard curve)
-
Samples
Procedure:
-
Standard and Sample Addition: Add standards and samples to the wells and incubate.
-
Washing: Wash the wells to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Wash the wells.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Wash the wells.
-
Substrate Development: Add the TMB substrate and incubate in the dark.
-
Stop Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of active GzmB in the samples.
Cell-Based Reporter Assay for Granzyme B Activity
This protocol describes a general method for using a genetically encoded reporter to measure intracellular GzmB activity.
Materials:
-
Target cells
-
Expression vector containing the GzmB reporter construct (e.g., NES-VGPD-mCherry)
-
Transfection reagent
-
Effector cells (e.g., NK cells)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Transfection: Transfect the target cells with the GzmB reporter construct and select for stable expression.
-
Co-culture: Co-culture the reporter-expressing target cells with effector cells.
-
Imaging/Flow Cytometry: Monitor the change in fluorescence localization or FRET signal over time using a fluorescence microscope or flow cytometer.
-
Data Analysis: Quantify the percentage of cells showing reporter cleavage or the change in fluorescence intensity as a measure of GzmB activity.
Granzyme B Activity-Based Probing
This protocol provides a general workflow for using an activity-based probe to label active GzmB.
Materials:
-
Activity-based probe (e.g., Cy5-IEPCyaPhP-QSY21)[3]
-
Samples (cell lysates or intact cells)
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Western blot apparatus and anti-GzmB antibody
Procedure:
-
Labeling: Incubate the samples with the activity-based probe.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-gel Fluorescence Scanning: Visualize the labeled GzmB using a fluorescence gel scanner.
-
(Optional) Western Blot: Confirm the identity of the labeled band by performing a western blot with an anti-GzmB antibody.
-
Data Analysis: Quantify the fluorescence intensity of the labeled GzmB band.
Conclusion
The validation of Granzyme B activity is not a one-size-fits-all endeavor. A multi-faceted approach, employing orthogonal methods, is essential for robust and reliable data. While fluorometric and colorimetric assays offer convenience and high-throughput capabilities, their specificity must be confirmed, particularly in systems where caspases may be active. ELISA provides a highly specific means to quantify GzmB protein, and when designed to detect the active form, it serves as an excellent validation tool. For a more physiologically relevant assessment, cell-based reporter assays offer the unique advantage of measuring GzmB activity within the complex environment of a living cell. Finally, activity-based probes provide a powerful method for specifically targeting and quantifying the active enzyme pool. By carefully selecting and combining these orthogonal approaches, researchers can confidently and accurately delineate the role of Granzyme B in their experimental systems, ultimately advancing our understanding of its critical functions in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. Granzyme-targeting quenched activity-based probes for assessing tumor response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Fluorescent Protein Reporters Allow Parallel Quantification of Natural Killer Cell-Mediated Granzyme and Caspase Activities in Single Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Single-Fluorescent Protein Reporters Allow Parallel Quantification of Natural Killer Cell-Mediated Granzyme and Caspase Activities in Single Target Cells [frontiersin.org]
- 7. Single-Fluorescent Protein Reporters Allow Parallel Quantification of Natural Killer Cell-Mediated Granzyme and Caspase Activities in Single Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live cell evaluation of granzyme delivery and death receptor signaling in tumor cells targeted by human natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Granzyme-targeting quenched activity-based probes for assessing tumor response to immunotherapy | bioRxiv [biorxiv.org]
- 12. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ac-IETD-pNA and Boc-Ala-Ala-Asp-pNA for Granzyme B Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of granzyme B activity is crucial for understanding cytotoxic T-lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis, as well as for screening potential immunomodulatory drugs. The choice of substrate for this enzymatic assay is a critical determinant of the sensitivity, specificity, and relevance of the experimental results. This guide provides a detailed, data-driven comparison of two common chromogenic substrates for granzyme B: Ac-IETD-pNA and Boc-Ala-Ala-Asp-pNA.
This comparison guide delves into the specificity, kinetic parameters, and species-reactivity of these two substrates, supported by experimental data from peer-reviewed literature. Detailed protocols for their use in granzyme B activity assays are also provided, along with visualizations of the granzyme B signaling pathway and a typical experimental workflow.
Performance Comparison
| Feature | Ac-IETD-pNA | This compound |
| Full Name | Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide | tert-Butoxycarbonyl-Alanyl-Alanyl-Aspartyl-p-Nitroanilide |
| Optimal Wavelength | 405 nm | Not explicitly found, but expected to be 405 nm for p-nitroanilide release |
| Specificity | Granzyme B, Caspase-6, Caspase-8, Caspase-10[1] | Granzyme B. The related Boc-Ala-Ala-Asp-S-Bzl is highly specific for Granzyme B and is not cleaved by caspases. |
| Catalytic Efficiency (kcat/Km) | 6.6 x 10⁴ M⁻¹s⁻¹ for human Granzyme B | Data not available for the pNA variant. |
| Human Granzyme B Activity | High | Presumed to be a substrate. |
| Murine Granzyme B Activity | Poor | The related Boc-Ala-Ala-Asp-S-Bzl is efficiently cleaved by murine Granzyme B. |
Granzyme B Signaling Pathway
Granzyme B is a serine protease that plays a pivotal role in inducing apoptosis in target cells. Delivered by cytotoxic T-lymphocytes and NK cells, it initiates a cascade of events leading to programmed cell death.
References
A Head-to-Head Comparison: Chromogenic and Fluorogenic Assays for Measuring Protease Activity
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is a critical component of various workflows, from basic research to high-throughput screening. The two most common methods employed for this purpose are chromogenic and fluorogenic assays. This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your specific research needs.
The fundamental principle behind both assay types involves a synthetic substrate that, upon cleavage by a protease, produces a detectable signal. The nature of this signal—color or fluorescence—is the key differentiator between the two methods, leading to significant differences in sensitivity, instrumentation requirements, and susceptibility to interference.
Core Principles: A Visual Breakdown
In a chromogenic assay , a protease cleaves a peptide substrate, releasing a chromophore (e.g., p-nitroaniline). This released molecule absorbs light in the visible spectrum, and the resulting color change is proportional to the protease activity. The absorbance is typically measured using a spectrophotometer.
Conversely, a fluorogenic assay utilizes a substrate where a fluorophore is quenched, either by its attachment to the peptide or by a nearby quenching molecule. Proteolytic cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence. This signal is measured with a fluorometer, which offers significantly higher sensitivity than spectrophotometry.[1][2]
Performance Metrics: A Quantitative Comparison
The choice between a chromogenic and fluorogenic assay often comes down to the specific requirements of the experiment, such as the need for high sensitivity or the constraints of available equipment. The following table summarizes key performance characteristics based on experimental data.
| Feature | Chromogenic Assays | Fluorogenic Assays |
| Principle | Colorimetric; measures absorbance of a colored product.[3][4][5] | Fluorometric; measures fluorescence of a released fluorophore.[1][2] |
| Sensitivity | Lower (typically in the micromolar range).[6] | Higher (can be in the picomolar to femtomolar range).[7] |
| Dynamic Range | Narrower. | Wider. |
| Instrumentation | Spectrophotometer or plate reader with absorbance capabilities. | Fluorometer or plate reader with fluorescence capabilities. |
| Typical Substrates | p-nitroanilide (pNA) or dinitrophenyl (DNP) conjugated peptides.[8] | Peptides labeled with AMC, AFC, or FRET pairs.[2][9] |
| Readout Wavelength | Typically ~405 nm for pNA.[8] | Varies with fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[10] |
| Throughput | Suitable for low to medium throughput. | Ideal for high-throughput screening (HTS).[2] |
| Cost | Generally lower cost for substrates and reagents. | Generally higher cost for substrates and reagents. |
| Interference | Susceptible to interference from colored compounds in the sample.[11] | Susceptible to interference from fluorescent compounds and light scattering.[2] |
Experimental Protocols: A Step-by-Step Guide
While specific protocols will vary based on the protease, substrate, and buffer conditions, the general workflows for chromogenic and fluorogenic assays are outlined below.
General Protocol for a Chromogenic Protease Assay
-
Reagent Preparation : Prepare an appropriate assay buffer (e.g., Tris or HEPES buffer at the optimal pH for the protease). Dissolve the chromogenic substrate (e.g., an amino acid-pNA substrate) in a suitable solvent (like DMSO) and then dilute it in the assay buffer to the desired final concentration. Prepare serial dilutions of the protease in the assay buffer.
-
Assay Setup : In a clear 96-well microplate, add the protease solution to each well. Also, prepare blank wells containing only the assay buffer and substrate, and control wells with a known inhibitor.
-
Reaction Initiation : Start the reaction by adding the chromogenic substrate solution to all wells.
-
Incubation : Incubate the plate at the optimal temperature for the protease (e.g., 37°C).
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader. The rate of color development is proportional to the protease activity.[8]
General Protocol for a Fluorogenic Protease Assay
-
Reagent Preparation : Prepare the assay buffer as described for the chromogenic assay. Dissolve the fluorogenic substrate (e.g., a peptide-AMC substrate) in DMSO and dilute it in the assay buffer. Protect the substrate solution from light. Prepare serial dilutions of the protease.[12][13][14]
-
Assay Setup : In a black, opaque 96-well microplate (to minimize light scatter and background fluorescence), add the protease solution to each well. Include blank wells (buffer and substrate) and control wells.
-
Reaction Initiation : Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Incubation : Incubate the plate at the optimal temperature, ensuring it is protected from light to prevent photobleaching of the fluorophore.
-
Measurement : Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC). Measurements can be taken kinetically or at a fixed endpoint. The rate of fluorescence increase is proportional to the protease activity.[15][16]
Pros and Cons at a Glance
Chromogenic Assays
-
Pros:
-
Lower cost of substrates and reagents.
-
Simple and robust methodology.[17]
-
Does not require specialized, highly sensitive instrumentation.
-
Less susceptible to quenching effects compared to fluorogenic assays.
-
-
Cons:
-
Lower sensitivity, making it unsuitable for detecting low abundance proteases.
-
Narrower dynamic range.
-
Potential for interference from colored compounds in the sample matrix.[11]
-
Generally not ideal for high-throughput screening applications.
-
Fluorogenic Assays
-
Pros:
-
Significantly higher sensitivity, allowing for the detection of minute amounts of protease activity.[2][7]
-
Wider dynamic range, enabling the measurement of a broader range of enzyme concentrations.
-
Well-suited for high-throughput screening (HTS) in drug discovery.[2]
-
Allows for real-time kinetic measurements with high temporal resolution.[18]
-
-
Cons:
-
Higher cost of substrates, reagents, and instrumentation.
-
Susceptibility to interference from fluorescent compounds in the sample.
-
Potential for photobleaching of the fluorophore, requiring careful handling.
-
Inner filter effects at high substrate or product concentrations can lead to non-linear responses.
-
Conclusion: Selecting the Right Tool for the Job
The decision to use a chromogenic or fluorogenic assay should be guided by the specific experimental goals and available resources.
Choose a chromogenic assay when:
-
The protease is abundant, and high sensitivity is not a primary concern.
-
Cost is a significant limiting factor.
-
The sample contains compounds that may interfere with fluorescence.
-
A simple, routine activity check is required.
Choose a fluorogenic assay when:
-
High sensitivity is paramount for detecting low levels of protease activity.
-
A wide dynamic range is necessary.
-
The application involves high-throughput screening of potential inhibitors or activators.
-
Detailed kinetic studies are being performed.
By understanding the distinct advantages and limitations of each method, researchers can confidently select the most appropriate and effective assay to advance their scientific investigations.
References
- 1. Figure 2. [Basic principles of fluorescence-based homogenous...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. diapharma.com [diapharma.com]
- 4. goldbio.com [goldbio.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Advantages, disadvantages and optimization of one-stage and chromogenic factor activity assays in haemophilia A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pnas.org [pnas.org]
- 10. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases [mdpi.com]
- 11. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human and Murine Granzyme B Activity on Boc-Ala-Ala-Asp-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of human and murine granzyme B, with a specific focus on the cleavage of the synthetic peptide substrate Boc-Ala-Ala-Asp-pNA. The significant divergence in substrate specificity between these two orthologs has critical implications for the interpretation of immunological studies and the development of therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the distinct apoptotic pathways initiated by each enzyme.
Data Presentation: Comparative Enzymatic Activity
While both human and murine granzyme B are serine proteases that preferentially cleave substrates after an aspartic acid residue, their efficiency varies with different peptide sequences. The substrate this compound (or its closely related thiobenzyl ester analog, Boc-AAD-SBzl) is recognized and cleaved by both human and murine granzyme B with comparable efficiency.[1][2][3] This contrasts sharply with other substrates, such as those mimicking key physiological targets.
| Substrate | Human Granzyme B Activity | Murine Granzyme B Activity | Key Findings |
| This compound/SBzl | Efficient Cleavage | Efficient Cleavage | Both enzymes exhibit similar Aspase activity, indicating conserved function for this basic substrate.[1][2] |
| Ac-IETD-pNA | Efficient Cleavage | ~30-fold less efficient than human GrB | Highlights a significant divergence in extended substrate specificity.[1] |
| Bid (BH3-interacting domain death agonist) | Efficient Cleavage | 80-100-fold less efficient than human GrB | This differential cleavage leads to distinct apoptotic pathway activation.[1][4][5] |
| Procaspase-3 | Efficient Cleavage | Cleaved with similar efficiency to human GrB | Both enzymes can directly activate executioner caspases.[1][5] |
Mandatory Visualization
The differential substrate specificity of human and murine granzyme B leads to the activation of distinct primary apoptotic pathways. Human granzyme B efficiently cleaves Bid, triggering the mitochondrial pathway of apoptosis. In contrast, murine granzyme B is a poor Bid cleaver and relies more on the direct activation of caspases.
References
- 1. The major human and mouse granzymes are structurally and functionally divergent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse and human granzyme B have distinct tetrapeptide specificities and abilities to recruit the bid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Review of Chromogenic Substrates for Caspase-3/7 Activity Assays: An In-depth Look at Boc-Ala-Ala-Asp-pNA and the Gold Standard Ac-DEVD-pNA
For researchers, scientists, and drug development professionals navigating the landscape of apoptosis research, the selection of appropriate assay reagents is paramount for generating robust and reliable data. This guide provides a critical review of the chromogenic substrate Boc-Ala-Ala-Asp-pNA and compares it to the widely accepted alternative, Ac-DEVD-pNA, for the colorimetric detection of caspase-3 and -7 activity. Experimental data and detailed protocols are provided to inform the selection and application of these tools in the laboratory.
Introduction to Caspase-3/7 and Chromogenic Substrates
Caspase-3 and caspase-7 are key executioner caspases in the apoptotic signaling pathway. Their activation leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of programmed cell death. The enzymatic activity of caspase-3/7 is a critical indicator of apoptosis, and its measurement is a cornerstone of many studies in cancer research, neurobiology, and drug discovery.
Chromogenic assays provide a simple and cost-effective method for quantifying enzyme activity. These assays utilize a peptide substrate that, upon cleavage by the target enzyme, releases a chromophore, typically p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm. The ideal substrate exhibits high specificity and sensitivity for its target enzyme.
This compound: An Ambiguous Profile
Ac-DEVD-pNA: The Gold Standard for Caspase-3/7 Activity
In stark contrast, Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) is a well-established and commercially available chromogenic substrate for caspase-3 and caspase-7.[2][3][4][5][6][7][8] Its peptide sequence, DEVD, is the optimal recognition motif for these executioner caspases.[9] Upon cleavage by active caspase-3 or -7, the colorless Ac-DEVD-pNA releases the yellow chromophore p-nitroaniline (pNA), allowing for direct colorimetric quantification of enzyme activity.[2][3][4][5][6]
Comparative Overview
| Feature | This compound | Ac-DEVD-pNA |
| Target Enzyme | Not clearly defined in available literature. | Caspase-3 and Caspase-7.[2] |
| Peptide Sequence | Ala-Ala-Asp | Asp-Glu-Val-Asp (DEVD)[8] |
| Principle | Presumed to release pNA upon cleavage. | Cleavage by caspase-3/7 releases pNA.[2][3][4][5][6] |
| Availability | Limited. | Widely available from multiple commercial suppliers.[4][5][6] |
| Published Data | Scarce; lacks kinetic and comparative data. | Extensive; well-characterized in numerous publications.[2][3][4][5][6][7][8][10] |
Experimental Protocols
General Protocol for a Colorimetric Caspase-3/7 Assay using Ac-DEVD-pNA
This protocol is a generalized procedure based on common methodologies found in commercial kits and publications.[3][5][6] Researchers should optimize conditions for their specific cell or tissue type.
1. Sample Preparation (Cell Lysate):
-
Induce apoptosis in your experimental cell population. Include a non-induced control group.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol) containing a protease inhibitor cocktail.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
2. Assay Procedure (96-well plate format):
-
To each well of a clear, flat-bottom 96-well plate, add your cell lysate (typically 50-200 µg of protein). Bring the total volume in each well to 50 µL with lysis buffer.
-
Include wells for a blank (lysis buffer only) and a negative control (lysate from non-induced cells).
-
Prepare a 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT). Add DTT fresh.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Prepare the Ac-DEVD-pNA substrate solution. A typical final concentration in the well is 200 µM.
-
To initiate the reaction, add 5 µL of the Ac-DEVD-pNA substrate solution to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need optimization.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance reading of the blank from all other readings.
-
The fold-increase in caspase-3/7 activity can be determined by comparing the absorbance of the induced samples to the non-induced control.
Signaling Pathways and Experimental Workflow
Caspase-3 Activation Pathway
The activation of executioner caspases like caspase-3 is a central event in apoptosis. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases (caspase-9 for the intrinsic pathway and caspase-8 for the extrinsic pathway), which in turn cleave and activate pro-caspase-3.
Experimental Workflow for Caspase-3/7 Colorimetric Assay
The following diagram illustrates a typical workflow for a colorimetric caspase-3/7 activity assay using Ac-DEVD-pNA.
Alternatives to pNA-based Substrates
While pNA-based substrates are widely used, other detection modalities offer advantages in certain experimental contexts.
-
Fluorogenic Substrates: Substrates linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110), often provide higher sensitivity than colorimetric substrates. Ac-DEVD-AMC is a commonly used fluorogenic alternative for caspase-3/7.
-
Luminogenic Substrates: These substrates produce light upon cleavage and offer the highest sensitivity, making them suitable for low-abundance samples or high-throughput screening.
-
Label-Free Methods: Techniques like mass spectrometry can provide highly specific and quantitative data on caspase activity by directly measuring the cleavage of endogenous or synthetic substrates.[11]
Conclusion and Recommendations
Based on the available scientific literature, Ac-DEVD-pNA is the recommended chromogenic substrate for the routine measurement of caspase-3 and -7 activity . Its specificity is well-documented, and its use is supported by a wealth of published data and established protocols.
The use of This compound for caspase activity assays is not supported by current evidence . Researchers considering this substrate should undertake rigorous validation, including enzyme specificity and kinetic analysis, before its application in experimental studies. For researchers requiring higher sensitivity, fluorogenic or luminogenic alternatives to Ac-DEVD-pNA should be considered. The choice of substrate should always be guided by the specific experimental needs, sample type, and available instrumentation.
References
- 1. This compound | 201732-83-4 | FB110709 | Biosynth [biosynth.com]
- 2. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reprogramming Caspase-7 Specificity by Regio-Specific Mutations and Selection Provides Alternate Solutions for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]
The Influence of Substrate Selection on Granzyme B Inhibitor IC50 Values: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of inhibitor potency is a cornerstone of enzymatic studies. In the context of granzyme B, a key serine protease in immune-mediated cell death, the choice of substrate in inhibitor screening assays can significantly impact the resulting half-maximal inhibitory concentration (IC50) values. This guide provides a comparative analysis of commonly used granzyme B substrates, supported by kinetic data and detailed experimental protocols, to aid in the design and interpretation of inhibitor studies.
The potency of a competitive enzyme inhibitor, represented by its IC50 value, is not an intrinsic property of the inhibitor alone. It is intrinsically linked to the concentration and the kinetic properties of the substrate used in the assay. This relationship is mathematically described by the Cheng-Prusoff equation:
IC50 = K_i * (1 + [S]/K_m)
Where:
-
K_i is the inhibition constant, an intrinsic measure of the inhibitor's affinity for the enzyme.
-
[S] is the concentration of the substrate.
-
K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the affinity of the enzyme for the substrate.
As the equation illustrates, for a competitive inhibitor, the IC50 value is directly proportional to the K_m of the substrate. A substrate with a higher K_m (lower affinity for the enzyme) will result in a higher IC50 value for the same inhibitor, and vice versa. This underscores the critical importance of substrate selection and consistent assay conditions when comparing the potency of different inhibitors or screening for novel therapeutic agents.
Comparative Analysis of Common Granzyme B Substrates
Granzyme B activity is typically measured by monitoring the cleavage of synthetic peptide substrates that mimic its natural targets. These substrates are often conjugated to a reporter molecule, either a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays). The two most common peptide sequences used are Ac-IETD (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl) and Ac-IEPD (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl).
The choice between a colorimetric and a fluorometric substrate, as well as the specific peptide sequence, can significantly alter the kinetic parameters of the assay and, consequently, the determined IC50 values. Fluorometric assays are generally more sensitive than colorimetric assays, but the kinetic properties of the substrates themselves play a more direct role in influencing IC50 values.
The following table summarizes the kinetic parameters for two common granzyme B substrates, highlighting the difference in their K_m values.
| Substrate | Reporter Group | Assay Type | K_m (µM) |
| Ac-IEPD-pNA | p-nitroanilide | Colorimetric | 57[1] |
| Ac-IEPD-AFC | 7-amino-4-trifluoromethylcoumarin | Fluorometric | 585[2] |
Table 1: Michaelis-Menten Constants (K_m) for Common Granzyme B Substrates. This table illustrates the significant difference in the affinity of granzyme B for two different synthetic substrates.
The tenfold difference in the K_m values between Ac-IEPD-pNA and Ac-IEPD-AFC will theoretically lead to a corresponding tenfold difference in the IC50 value for a competitive inhibitor when assays are performed under saturating substrate conditions relative to the respective K_m. This theoretical comparison underscores the necessity of reporting the substrate and its concentration when publishing IC50 data.
Experimental Protocols
Accurate and reproducible determination of granzyme B inhibitor IC50 values requires meticulous adherence to standardized protocols. Below are representative protocols for fluorometric and colorimetric inhibitor screening assays.
Fluorometric Granzyme B Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[3][4][5]
Materials:
-
Recombinant human granzyme B
-
Fluorogenic substrate (e.g., Ac-IEPD-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20, 10 mM DTT)
-
Test inhibitors and a known granzyme B inhibitor (e.g., Ac-IEPD-CHO) as a positive control
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~380/500 nm
Procedure:
-
Enzyme Preparation: Dilute recombinant granzyme B to the desired working concentration in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors and the positive control in assay buffer.
-
Reaction Setup:
-
Add 25 µL of the diluted inhibitors or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the diluted granzyme B solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction: Add 25 µL of the fluorogenic substrate solution to each well to initiate the reaction. The final substrate concentration should be at or near the K_m for the specific substrate used.
-
Data Acquisition: Immediately begin kinetic reading of the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Colorimetric Granzyme B Inhibitor Screening Assay
This protocol is adapted from published methods and is suitable for a 96-well plate format.[6][7]
Materials:
-
Recombinant human granzyme B
-
Colorimetric substrate (e.g., Ac-IEPD-pNA)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT)
-
Test inhibitors and a known granzyme B inhibitor as a positive control
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare the enzyme and inhibitor dilutions as described in the fluorometric assay protocol.
-
Reaction Setup:
-
Add 25 µL of the diluted inhibitors or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the diluted granzyme B solution to each well.
-
Incubate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction: Add 25 µL of the colorimetric substrate solution to each well. The final substrate concentration should be optimized for the assay, typically at or near the K_m.
-
Data Acquisition: After a fixed incubation time (e.g., 30-60 minutes) at 37°C, measure the absorbance at 405 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for determining granzyme B inhibitor IC50 values.
Caption: Competitive inhibition of granzyme B.
Conclusion
The choice of substrate is a critical parameter in the determination of IC50 values for granzyme B inhibitors. As demonstrated by the significant difference in K_m values for commonly used substrates, the resulting IC50 values can vary substantially. For accurate and comparable inhibitor potency assessment, it is imperative that researchers not only select an appropriate substrate for their assay system but also meticulously document and report the substrate used, its concentration, and the full experimental conditions. This practice will ensure the reproducibility and validity of findings within the scientific community and accelerate the development of novel granzyme B-targeted therapeutics.
References
- 1. Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Granzyme B drug discovery assay Kit - Creative BioMart [creativebiomart.net]
- 5. abcam.com [abcam.com]
- 6. A New Fluorogenic Substrate for Granzyme B Based on Fluorescence Resonance Energy Transfer [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Confirming the Specificity of Novel Granzyme B Inhibitors
For researchers, scientists, and drug development professionals, establishing the specificity of a novel granzyme B (GzmB) inhibitor is a critical step in preclinical development. This guide provides a comparative overview of key methods to rigorously assess inhibitor specificity, complete with experimental protocols and supporting data to aid in the design and execution of these crucial studies.
Granzyme B, a serine protease primarily found in cytotoxic T lymphocytes and natural killer cells, plays a pivotal role in inducing apoptosis in target cells. Its dysregulation, however, is implicated in various inflammatory and autoimmune diseases, making it a compelling therapeutic target. The development of potent and selective GzmB inhibitors is a promising avenue for treating these conditions. This guide outlines the essential experimental approaches to ensure that a novel inhibitor is not only effective against GzmB but also selective over other related proteases, thereby minimizing potential off-target effects.
Comparative Analysis of Specificity-Confirming Methods
A multi-faceted approach is essential to confidently determine the specificity of a novel granzyme B inhibitor. This typically involves a tiered strategy, beginning with biochemical assays and progressing to more complex cell-based, proteomic, and in vivo models.
| Method | Principle | Advantages | Disadvantages | Key Readout(s) |
| Biochemical Assays | Direct measurement of inhibitor's effect on purified GzmB and a panel of other proteases using synthetic substrates. | High-throughput, quantitative, allows for determination of inhibition constants (IC50, Ki). | May not fully recapitulate the cellular environment; relies on artificial substrates. | IC50, Ki values. |
| Cell-Based Assays | Assessment of inhibitor activity in a cellular context, often by measuring the inhibition of GzmB-mediated apoptosis or substrate cleavage. | More physiologically relevant than biochemical assays; can assess cell permeability and intracellular efficacy. | Can be influenced by cellular factors other than direct enzyme inhibition; indirect measurement of activity. | Inhibition of apoptosis, reduction in cleaved substrate levels. |
| Proteomic Profiling | Unbiased identification of inhibitor targets and off-targets in a complex biological sample (e.g., cell lysate or whole cells). | Provides a global view of inhibitor selectivity; can identify unexpected off-targets. | Technically demanding, requires specialized equipment and bioinformatics expertise; can be costly. | Identification and quantification of protein targets. |
| In Vivo Models | Evaluation of inhibitor specificity and efficacy in a living organism, often using disease models where GzmB is implicated. | The most physiologically relevant approach; provides information on pharmacokinetics and pharmacodynamics. | Complex, expensive, and ethically regulated; results can be difficult to interpret. | Reduction in disease severity, modulation of GzmB activity in tissues. |
Quantitative Data on Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 or Ki) of known granzyme B inhibitors against GzmB and other relevant proteases. This data is crucial for benchmarking novel inhibitors.
| Inhibitor | Target | IC50 / Ki (nM) | Reference Compound for | Notes |
| Ac-IEPD-CHO | Granzyme B | ~10 | Positive Control | A potent, reversible aldehyde inhibitor. Often used as a positive control in GzmB inhibitor screening assays. |
| Compound 20 | Granzyme B | 7 (Ki) | Small Molecule | A novel small molecule inhibitor that has been shown to block CTL-mediated apoptosis with an IC50 of 3 µM.[1] |
| SerpinA3n (mouse) | Granzyme B | High affinity | Natural Inhibitor | A natural mouse serpin that inhibits GzmB. Human ACT has been engineered to mimic this inhibitory activity.[2] |
| Engineered ACT | Granzyme B | Kass = 7.65 x 10^5 M-1 s-1 | Engineered Protein | A human alpha-1-antichymotrypsin (ACT) engineered to be a potent GzmB inhibitor by replacing its reactive center loop with that of mouse Serpina3n.[2] |
| Z-AAD-CMK | Granzyme B | Potent | Irreversible Inhibitor | An irreversible inhibitor that targets the active site of GzmB.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their specificity studies.
Biochemical Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric granzyme B inhibitor screening kits.[4]
Objective: To determine the in vitro potency of a novel inhibitor against purified human granzyme B.
Materials:
-
Purified active human Granzyme B enzyme
-
Granzyme B-specific fluorogenic substrate (e.g., Ac-IEPD-AFC or Ac-IEPD-pNA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
Novel inhibitor compound
-
Positive control inhibitor (e.g., Ac-IEPD-CHO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the novel inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for a no-inhibitor control and a positive control inhibitor.
-
Add a constant amount of purified granzyme B enzyme to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the granzyme B substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence (e.g., Ex/Em = 380/500 nm for AFC-based substrates) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell-Based Granzyme B Activity Assay
This protocol outlines a general method to assess the ability of an inhibitor to block GzmB activity within a cellular context.
Objective: To evaluate the efficacy of a novel inhibitor in preventing GzmB-mediated apoptosis in target cells.
Materials:
-
Target cells (e.g., Jurkat cells)
-
Effector cells (e.g., activated NK cells or cytotoxic T lymphocytes) or purified Granzyme B and a delivery agent (e.g., perforin or streptolysin O)
-
Novel inhibitor compound
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure:
-
Culture target cells to the desired density.
-
Pre-incubate the target cells with a dilution series of the novel inhibitor for 1-2 hours.
-
Induce apoptosis by either:
-
Co-culturing the inhibitor-treated target cells with effector cells at an appropriate effector-to-target ratio.
-
Treating the cells with purified granzyme B and a pore-forming protein.
-
-
Incubate the cells for a sufficient time to induce apoptosis (typically 4-6 hours).
-
Harvest the cells and stain for apoptosis markers according to the manufacturer's protocol (e.g., Annexin V and PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Plot the percentage of apoptosis as a function of inhibitor concentration to determine the cellular IC50.
Granzyme B ELISpot Assay
The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the number of GzmB-secreting cells.[5][6]
Objective: To determine if a novel inhibitor can block the release of GzmB from activated immune cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human Granzyme B capture antibody
-
Biotinylated anti-human Granzyme B detection antibody
-
Streptavidin-HRP conjugate
-
Substrate for HRP (e.g., AEC or BCIP/NBT)
-
Effector cells (e.g., PBMCs, NK cells)
-
Stimulating agent (e.g., target cells, PMA/Ionomycin)
-
Novel inhibitor compound
Procedure:
-
Coat the ELISpot plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add effector cells to the wells in the presence of the stimulating agent and a dilution series of the novel inhibitor.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Wash the plate to remove the cells and add the biotinylated detection antibody.
-
Incubate and wash, then add the streptavidin-HRP conjugate.
-
Incubate and wash, then add the substrate to develop the spots.
-
Stop the reaction and count the number of spots per well using an ELISpot reader.
-
Analyze the data to determine the effect of the inhibitor on the number of GzmB-secreting cells.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex experimental processes and biological pathways.
Caption: Granzyme B-mediated apoptosis pathway and the point of intervention for a novel inhibitor.
Caption: A tiered workflow for confirming the specificity of novel granzyme B inhibitors.
By employing a combination of these robust methodologies, researchers can build a comprehensive specificity profile for their novel granzyme B inhibitors, a critical step towards their development as safe and effective therapeutics.
References
- 1. Discovery of potent, selective human granzyme B inhibitors that inhibit CTL mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and characterization of a novel human Granzyme B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. content.abcam.com [content.abcam.com]
- 5. medixbiochemica.com [medixbiochemica.com]
- 6. Human Granzyme B ELISpot Kit EL2906: R&D Systems [rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
